methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate
Description
Properties
IUPAC Name |
1-O-methyl 2-O-(4-methyl-2-oxochromen-7-yl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c1-7-5-11(14)19-10-6-8(3-4-9(7)10)18-13(16)12(15)17-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBPWQZBKMMJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Analytical Applications of Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate
Executive Summary
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4), commercially designated as Chemodosimeter 1 or Pi-Probe-1 , is a highly specialized, reaction-based fluorogenic sensor[1]. It represents a significant milestone in analytical chemistry as the first synthetic chemodosimeter engineered specifically for the selective detection of inorganic phosphate (Pi) in complex aqueous and biological matrices[2].
Unlike traditional binding-based sensors, this probe relies on an irreversible chemical reaction—a nucleophilic acyl substitution—to yield a massive, 91-fold fluorescence enhancement[3]. This whitepaper dissects the chemical properties, mechanistic causality, and field-proven protocols required to deploy this probe successfully.
Physicochemical Profiling
The structural architecture of Chemodosimeter 1 is elegantly bipartite: it consists of a 4-methylumbelliferone (4-MU) fluorophore core covalently masked by a methyl oxalate reactive moiety. The conjugation of the electron-withdrawing oxalate group quenches the intrinsic fluorescence of the coumarin core, rendering the intact probe optically silent.
Table 1: Core Chemical Properties
| Property | Value |
| Chemical Name | Methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate |
| Common Synonyms | Chemodosimeter 1, Pi-Probe-1 |
| CAS Registry Number | 1643616-33-4 |
| Molecular Formula | C13H10O6 |
| Molecular Weight | 262.21 g/mol |
| Pre-cleavage State | Non-fluorescent (Quenched) |
| Post-cleavage State | Highly Fluorescent (Ex: ~330 nm / Em: ~450 nm) |
Mechanistic Action: The Pi-Responsive Trigger
To utilize this probe effectively, one must understand the causality of its design. Why an oxalate ester?
The oxalate group is highly electrophilic due to the adjacent carbonyl carbons pulling electron density away from the ester linkage. Inorganic phosphate (Pi), which exists primarily as
The release of the hydroxyl group restores the intramolecular charge transfer (ICT) of the coumarin system, triggering an intense "Turn-On" fluorescent signal.
Caption: Reaction mechanism of Pi-driven ester cleavage releasing the 4-MU fluorophore.
Table 2: Analyte Selectivity Profile
The steric hindrance and differential nucleophilicity of the oxalate ester prevent cleavage by bulky polyphosphates, ensuring high fidelity for Pi[3].
| Analyte | Fluorescence Enhancement | Reactivity Status |
| Inorganic Phosphate (Pi) | ~91-fold increase | Highly Reactive |
| Pyrophosphate (PPi) | < 2-fold increase | Minimal Interference |
| ATP / ADP / AMP | < 2-fold increase | Minimal Interference |
| Sulfate / Chloride / Acetate | Negligible | Non-reactive |
Experimental Protocols: A Self-Validating System
As an application scientist, I cannot overstate the importance of environmental control when working with reaction-based chemodosimeters. The following protocol is designed as a self-validating system to prevent false positives caused by spontaneous hydrolysis or buffer contamination.
Step-by-Step Methodology for Pi Detection
1. Stock Solution Preparation (The Causality of Solvent Choice)
-
Action: Dissolve Chemodosimeter 1 in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.
-
Scientific Rationale: The oxalate ester is susceptible to slow background hydrolysis in the presence of water. Anhydrous DMSO prevents premature cleavage, ensuring the baseline fluorescence remains near zero. Store aliquots at -20°C in desiccant.
2. Buffer Optimization (The PBS Trap)
-
Action: Prepare a 20 mM HEPES buffer solution, adjusted to pH 7.4.
-
Scientific Rationale: Never use Phosphate-Buffered Saline (PBS). PBS contains massive amounts of Pi, which will instantly cleave the probe, yielding a 100% false-positive background. HEPES is a zwitterionic buffer with zero phosphate background and extremely low nucleophilicity, preserving the structural integrity of the probe until the target analyte is introduced.
3. Assay Incubation
-
Action: In a 96-well black microplate, mix 90 µL of the HEPES buffer (containing the biological or environmental sample) with 10 µL of a diluted probe working solution (final probe concentration: 10 µM).
-
Action: Include a "Blank" well (HEPES + Probe, no sample) to validate the baseline hydrolysis rate.
-
Action: Incubate at 37°C for 30–60 minutes protected from light.
-
Scientific Rationale: 37°C mimics physiological conditions, optimizing the thermodynamic kinetics of the nucleophilic attack while maintaining biological relevance.
4. Fluorescence Readout
-
Action: Measure fluorescence using a microplate reader set to an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm.
-
Scientific Rationale: The massive Stokes shift and specific emission peak confirm the successful liberation of the 4-MU fluorophore.
Caption: Standardized experimental workflow for Pi detection using Chemodosimeter 1.
Conclusion
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (Chemodosimeter 1) is an indispensable tool for researchers tracking inorganic phosphate in metabolic pathways, enzymatic assays (e.g., phosphatase activity), and environmental monitoring. By understanding the nucleophilic causality of the oxalate ester cleavage and strictly controlling buffer environments, scientists can leverage its 91-fold fluorescence enhancement to achieve highly sensitive, reliable, and reproducible Pi quantification.
References
- Sigma-Aldrich / MilliporeSigma. methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | 1643616-33-4.
- ChemicalBook. 1643616-33-4 | CAS Database.
- AOBIOUS. Chemodosimeter 1 Supplier | CAS 1643616-33-4.
Sources
Molecular structure and weight of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate
An In-depth Technical Guide to the Molecular Structure and Properties of Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and proposed synthesis and characterization of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and materials science who are interested in the design and application of novel coumarin derivatives.
Introduction: The Versatility of the Coumarin Scaffold
Coumarins, a class of compounds characterized by a benzopyran-2-one core structure, are of significant interest due to their wide range of biological and pharmacological activities.[1][2][3] These activities include anti-inflammatory, antibacterial, anticoagulant, and anticancer properties.[2] The 7-hydroxycoumarin derivatives, in particular, serve as valuable building blocks for creating new therapeutic agents.[2] The functionalization of the hydroxyl group at the 7-position through reactions like O-acylation and O-alkylation allows for the synthesis of a diverse array of derivatives with potentially enhanced or novel biological activities.[1][2] This guide focuses on a specific, less-documented derivative, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate, providing a detailed analysis of its molecular characteristics and a prospective pathway for its synthesis and characterization.
Molecular Structure and Physicochemical Properties
The molecular structure of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is derived from the esterification of 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone) with methyl oxalyl chloride. The resulting molecule is a diester of oxalic acid, with one ester being formed with methanol and the other with the 7-hydroxyl group of the coumarin.
Based on this structure, the molecular formula is determined to be C₁₃H₁₀O₆ .
The molecular weight can be calculated from the molecular formula:
-
Carbon: 13 atoms × 12.011 g/mol = 156.143 g/mol
-
Hydrogen: 10 atoms × 1.008 g/mol = 10.080 g/mol
-
Oxygen: 6 atoms × 15.999 g/mol = 95.994 g/mol
Molecular Weight: 262.22 g/mol
The table below summarizes the key physicochemical properties of the parent coumarin and the target molecule.
| Property | Value | Source |
| Compound Name | Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | - |
| Molecular Formula | C₁₃H₁₀O₆ | Calculated |
| Molecular Weight | 262.22 g/mol | Calculated |
| Parent Coumarin | 7-hydroxy-4-methylcoumarin | [4] |
| CAS Number (Parent) | 90-33-5 | [5] |
Proposed Synthesis Workflow
The synthesis of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate can be achieved through an O-acylation reaction. This method is a common and efficient way to functionalize the hydroxyl group of 7-hydroxycoumarins.[1][2][3] The proposed synthetic route involves the reaction of 7-hydroxy-4-methylcoumarin with methyl oxalyl chloride in the presence of a suitable base, such as triethylamine, in an inert solvent like dichloromethane.
Caption: Proposed synthesis workflow for methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate.
Experimental Protocol
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 7-hydroxy-4-methylcoumarin in anhydrous dichloromethane.
-
Addition of Base: To the solution, add 1.2 equivalents of triethylamine. Stir the mixture at room temperature for 10 minutes.
-
Acylation Reaction: Slowly add 1.1 equivalents of methyl oxalyl chloride to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Structural Characterization
The successful synthesis of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate would be confirmed through a suite of spectroscopic techniques. The expected data from these analyses are outlined below, based on the known spectra of similar coumarin derivatives.[1][4]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show the disappearance of the broad O-H stretching band from the starting material (7-hydroxy-4-methylcoumarin) and the appearance of characteristic ester carbonyl (C=O) stretching bands.
-
Expected Peaks:
-
~1750-1730 cm⁻¹ (ester C=O stretch)
-
~1720 cm⁻¹ (lactone C=O stretch of the coumarin ring)
-
~1200-1100 cm⁻¹ (C-O stretch)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should display signals corresponding to the aromatic protons of the coumarin ring, the methyl group at the 4-position, the vinylic proton, and the methyl ester protons.
-
Expected Chemical Shifts (δ, ppm):
-
~2.4 (s, 3H, -CH₃ at C4)
-
~3.9 (s, 3H, -OCH₃ of the methyl ester)
-
~6.2 (s, 1H, vinylic H at C3)
-
~7.0-7.8 (m, 3H, aromatic protons)
-
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and lactone, the aromatic carbons, the methyl carbons, and the vinylic carbons.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the synthesized compound.
-
Expected Molecular Ion Peak [M+H]⁺: m/z 263.22
The following diagram illustrates the logical flow of the characterization process.
Caption: Workflow for the structural characterization of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate.
Potential Applications in Drug Development
Given the diverse biological activities of coumarin derivatives, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate could be a candidate for screening in various pharmacological assays. The introduction of the methyl oxalate group at the 7-position may modulate the parent molecule's solubility, bioavailability, and interaction with biological targets. Areas of potential interest for screening include anticancer, anti-inflammatory, and antimicrobial activities.[2][6]
Conclusion
This technical guide has provided a detailed theoretical framework for the molecular structure, properties, synthesis, and characterization of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate. While this specific derivative is not extensively documented, the principles and methodologies outlined here, based on established knowledge of coumarin chemistry, offer a robust starting point for its practical synthesis and investigation. The exploration of novel coumarin derivatives like this one holds promise for the discovery of new therapeutic agents and functional materials.
References
- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. (2024). MDPI.
- Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives. (n.d.). ResearchGate.
- 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-phenethyl-acetamide. (n.d.). PubChem.
- 4-methyl-2-oxo-2H-chromen-7-yl acetate. (2024). ChemBK.
- 4-Methyl-2-oxo-2H-chromen-7-yl propionate. (n.d.). ChemScene.
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. (2021). Semantic Scholar.
- 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde. (n.d.). Chem-Impex.
- 4-Methyl-2-oxo-2H-chromen-7-yl 4-meth-oxy-benzene-sulfonate. (2011). PubMed.
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. (2021). MDPI.
- 4-Methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate. (n.d.). PMC - NIH.
- (4-Methyl-2-oxo-2H-chromen-7-yloxy)-acetic acid hydrazide. (n.d.). Santa Cruz Biotechnology.
- SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate.
- Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. (2017). ResearchGate.
- Cas 72000-23-8,2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]. (n.d.). LookChem.
- Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Scientific & Academic Publishing.
- Ethyl 2-((4-methyl-2-oxo-2h-chromen-7-yl)oxy)acetate. (n.d.). PubChem.
- 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate. (2025). Chemsrc.
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Synthesis pathway for methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate
An In-depth Technical Guide to the Synthesis of Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate
Executive Summary
Coumarin derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including anti-inflammatory, anticoagulant, and antitumor properties.[1][2][3] This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of a specific bifunctional molecule, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate. This compound integrates the privileged coumarin scaffold with a methyl oxalate moiety, a versatile linker and functional group in drug design.
The synthesis is presented as a robust two-step pathway. The initial step involves the construction of the coumarin core, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), via the well-established Pechmann condensation of resorcinol and ethyl acetoacetate.[4][5][6] The second step is a targeted esterification of the 7-hydroxyl group with methyl oxalyl chloride. This guide offers detailed, step-by-step protocols, explains the causality behind experimental choices, and provides methods for purification and characterization, designed for researchers in drug discovery and organic synthesis.
Introduction
The benzopyran-2-one (coumarin) nucleus is a prominent structural motif found in numerous natural products and synthetic molecules of therapeutic interest.[2][6] Their diverse pharmacological profiles have made them attractive scaffolds for the development of novel medicinal agents.[1][7] The functionalization of the coumarin core allows for the fine-tuning of its physicochemical and biological properties. The target molecule, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate, features an oxalate ester at the 7-position. This modification not only blocks the phenolic hydroxyl group, potentially altering bioavailability, but also introduces a reactive ester linkage that could be explored for applications such as prodrug design or as a covalent warhead.
This document serves as an in-depth technical guide for the reliable synthesis of this target compound, beginning from commercially available starting materials.
Part 1: Synthesis of the Core Intermediate: 7-Hydroxy-4-methylcoumarin
The most direct and widely adopted method for synthesizing the 7-hydroxy-4-methylcoumarin core is the Pechmann condensation, an acid-catalyzed reaction between a phenol and a β-ketoester.[6][8]
Mechanistic Overview: The Pechmann Condensation
The reaction proceeds through several key stages under strong acid catalysis. The choice of acid is critical; while concentrated sulfuric acid is traditional, solid acid catalysts like Amberlyst-15 offer a greener, reusable alternative.[4][9]
-
Transesterification/Keto-Enol Tautomerism: The β-ketoester (ethyl acetoacetate) is protonated by the acid catalyst. The phenol (resorcinol) then acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to a transesterification.
-
Intramolecular Hydroxyalkylation: The activated carbonyl group of the former keto-ester moiety undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the resorcinol intermediate.
-
Dehydration: The resulting tertiary alcohol is protonated and subsequently eliminated as a water molecule, forming a double bond and completing the formation of the α,β-unsaturated lactone ring system characteristic of coumarins.
Caption: Reaction pathway for the Pechmann condensation.
Reagent Selection and Rationale
-
Resorcinol: Chosen for its two hydroxyl groups. The meta-orientation of these groups directs the cyclization to form the 7-hydroxy isomer, which is the desired precursor.
-
Ethyl Acetoacetate: Serves as the source for the α,β-unsaturated lactone portion of the coumarin ring, including the C4-methyl group.
-
Amberlyst-15: A solid-phase sulfonic acid resin, selected here as a green and efficient catalyst.[4][9] It is easily removed by filtration, simplifying the workup process compared to mineral acids like H₂SO₄, and is reusable.
Detailed Experimental Protocol
This protocol is adapted from methodologies employing solid acid catalysts for enhanced safety and ease of workup.[4]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (5.5 g, 50 mmol) and ethyl acetoacetate (6.5 g, 6.3 mL, 50 mmol).
-
Catalyst Addition: Add Amberlyst-15 catalyst (1.0 g).
-
Reaction: Heat the reaction mixture in an oil bath at 110-120 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
Work-up: After completion, cool the mixture to room temperature. Add 50 mL of ethanol and heat gently to dissolve the product, leaving the solid catalyst behind.
-
Purification: Filter the hot solution to remove the Amberlyst-15 catalyst. Allow the filtrate to cool to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Isolation: Collect the resulting white to off-white precipitate by vacuum filtration. Wash the crystals with a small amount of cold ethanol (2 x 10 mL) and dry under vacuum. A typical yield is 80-90%.
Part 2: Esterification to Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate
The final step is the acylation of the 7-hydroxyl group of the coumarin intermediate. This is a standard esterification reaction using an acyl chloride in the presence of a non-nucleophilic base.
Mechanistic Overview: Nucleophilic Acyl Substitution
The reaction is a nucleophilic acyl substitution. The base, triethylamine, deprotonates the phenolic hydroxyl group of 7-hydroxy-4-methylcoumarin to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of methyl oxalyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride leaving group to form the final oxalate ester product.
Caption: Mechanism of esterification via nucleophilic acyl substitution.
Reagent Selection and Rationale
-
7-Hydroxy-4-methylcoumarin: The nucleophilic substrate synthesized in Part 1.
-
Methyl Oxalyl Chloride: The electrophilic acylating agent. It is highly reactive, ensuring the reaction proceeds efficiently at or below room temperature.
-
Triethylamine (Et₃N): A non-nucleophilic organic base used to scavenge the HCl byproduct generated during the reaction. This prevents protonation of the starting material and drives the equilibrium towards the product.
-
Dichloromethane (DCM): A dry, aprotic solvent that readily dissolves the reactants but does not participate in the reaction.
Detailed Experimental Protocol
This protocol is analogous to the well-established O-sulfonylation and O-acylation of 7-hydroxycoumarins.[10][11]
-
Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 7-hydroxy-4-methylcoumarin (1.76 g, 10 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.1 mL, 15 mmol) dropwise with stirring.
-
Acylation: In a separate flask, prepare a solution of methyl oxalyl chloride (1.35 g, 1.1 mL, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled coumarin mixture over 15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure product.
Part 3: Overall Workflow and Data Summary
The complete synthesis is a streamlined process from basic precursors to the final functionalized molecule.
Caption: Overall synthetic workflow from starting materials to final product.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance | Key ¹H NMR Signals (δ, ppm) |
| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | >80% | White/Off-white solid | ~10.5 (s, 1H, -OH), 7.57 (d, 1H), 6.79 (dd, 1H), 6.70 (d, 1H), 6.11 (s, 1H), 2.35 (s, 3H, -CH₃)[11] |
| Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | C₁₃H₁₀O₆ | 262.22[12] | >70% | Colorless/White solid | Expected: Disappearance of -OH signal; ~3.9 (s, 3H, -OCH₃); Aromatic & coumarin protons shifted downfield. |
Conclusion
This guide details a reliable and efficient two-step synthesis for methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate. The pathway leverages a green-catalyzed Pechmann condensation to build the foundational coumarin scaffold, followed by a standard and high-yielding esterification. The protocols provided are based on established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory. The resulting compound is a valuable asset for researchers in medicinal chemistry, offering a novel, functionalized coumarin derivative for screening in drug discovery programs and for further chemical elaboration.
References
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Kayal, N., et al. (2016). Synthesis and biological evaluation of coumarin derivatives as anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 7(6), 2394-01. Available at: [Link]
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Quezada-Sarmiento, P. A., et al. (2024). 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. Molbank, 2024(3), M1886. Available at: [Link]
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Bardhan, R. (2021). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from phenols. Sathyabama Institute of Science and Technology. Available at: [Link]
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Abd-Elmonsef, M. S., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Journal of Applicable Chemistry, 5(4), 843-852. Available at: [Link]
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ResearchGate. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link]
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Karthikeyan, C., et al. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules, 27(16), 5293. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives. ResearchGate. Available at: [Link]
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El-Agrody, A. M., et al. (2011). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules, 16(6), 4995-5011. Available at: [Link]
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ResearchGate. (2021). Synthesis of (4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid hydrazide 1. ResearchGate. Available at: [Link]
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Mani, D., et al. (2025). Synthesis, characterization, and computational evaluation of novel 4-methyl-7-hydroxy coumarin derivatives for potential pharmaceutical applications. Journal of Molecular Structure, 1315, 138539. Available at: [Link]
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Thakare, S. S., & Parate, V. R. (2021). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Journal of Emerging Technologies and Innovative Research, 8(6). Available at: [Link]
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Fun, H.-K., et al. (2011). 4-Methyl-2-oxo-2H-chromen-7-yl 4-meth-oxy-benzene-sulfonate. Acta Crystallographica Section E, 67(Pt 12), o3457. Available at: [Link]
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Sakinah, N., & Jumal, J. (2021). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. Malaysian Journal of Science and Health Technology, 7(1), 62-71. Available at: [Link]
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Olar, R., et al. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(8), 11686-11705. Available at: [Link]
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Vibzz Lab. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. Available at: [Link]
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Al-Majidi, S. M. H., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 7(1), 1-13. Available at: [Link]
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PubChem. (n.d.). 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-phenethyl-acetamide. PubChem Database. Available at: [Link]
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Bathich, Y. (2015). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Journal of Chemical and Pharmaceutical Research, 7(10), 652-660. Available at: [Link]
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Naik, C. G., et al. (2014). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 6(5), 1019-1025. Available at: [Link]
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Practical Sciences. (2020). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. YouTube. Available at: [Link]
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ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Available at: [Link]
-
Titi, A., et al. (2018). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Chemistry, 8(2), 27-40. Available at: [Link]
Sources
- 1. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. scispace.com [scispace.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, and computational evaluation of novel 4-methyl-7-hydroxy coumarin derivatives for potential pharmaceutical applications [wjbphs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. mdpi.com [mdpi.com]
- 12. methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | 1643616-33-4 [sigmaaldrich.com]
Solubility Dynamics of Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate in Organic Solvents: A Technical Guide
Executive Summary
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4)[1], commonly referred to as 4-methylumbelliferyl methyl oxalate, is a highly specialized fluorogenic and chemiluminescent probe. Comprising a 4-methylumbelliferone (4-MU) fluorophore conjugated to a reactive methyl oxalate ester, it is a critical reagent in2[2].
For researchers and drug development professionals, the primary challenge in utilizing this compound lies in its dissolution. The structural dichotomy of a hydrophobic coumarin core paired with a moisture-sensitive oxalate ester demands a rigorous, causality-driven approach to solvent selection. This whitepaper provides an in-depth analysis of the thermodynamic solubility profile of this compound and establishes self-validating protocols for its preparation.
Structural Chemistry & Solubility Thermodynamics
The solubility of 3 is primarily governed by their planar, hydrophobic bicyclic core, which exhibits a high affinity for polar aprotic environments[3]. However, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate introduces a critical thermodynamic vulnerability: the oxalate ester moiety.
When selecting a solvent, one must balance solvation capacity (the ability to disrupt the crystalline lattice) with chemical inertness (the preservation of the ester bond).
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents possess high dielectric constants that easily solvate the coumarin core without acting as nucleophiles.
-
Protic Solvents (Methanol, Ethanol): While capable of dissolving the compound, protic solvents act as nucleophiles. They rapidly hydrolyze the oxalate linkage to yield free 4-MU and methyl hydrogen oxalate. This premature cleavage is catastrophic for POCL assays, as the intact ester is required to react with hydrogen peroxide to form the high-energy dioxetanedione intermediate[2].
Hydrolytic degradation pathway of the oxalate ester in protic solvents.
Solvent Compatibility & Quantitative Data
To ensure assay integrity, the solvent must maintain the compound in its non-fluorescent, esterified state. The table below synthesizes the solubility and stability profiles across standard laboratory solvents based on coumarin-ester analogs[3].
| Solvent | Polarity Index | Solvation Capacity | Chemical Inertness | Recommendation |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High (>50 mM) | Moderate (Highly Hygroscopic) | Primary Choice (Must be strictly anhydrous) |
| Dimethylformamide (DMF) | 6.4 | High (>50 mM) | Moderate (Hygroscopic) | Excellent Alternative |
| Acetonitrile (MeCN) | 5.8 | Moderate (~20 mM) | High (Easier to maintain dry) | Best for long-term stock stability |
| Methanol (MeOH) | 5.1 | High | Low (Nucleophilic attack) | Do Not Use (Induces rapid hydrolysis) |
| Dichloromethane (DCM) | 3.1 | Low (<5 mM) | High | Poor Solubility |
Experimental Protocols: Anhydrous Dissolution & Validation
To prevent the generation of high background fluorescence via premature hydrolysis, the dissolution workflow must be treated as a self-validating system. The following protocol ensures maximum solubility while verifying the chemical integrity of the.
Protocol 1: Preparation of a 10 mM Anhydrous Stock Solution
Causality Note: Atmospheric moisture readily absorbs into DMSO, acting as a nucleophile. Purging and desiccation are non-negotiable steps.
-
Solvent Preparation: Add activated 3Å molecular sieves to a new, sealed bottle of HPLC-grade DMSO 24 hours prior to use. Purge the headspace with Argon gas.
-
Equilibration: Allow the sealed vial of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate to reach room temperature in a desiccator before opening to prevent condensation on the powder.
-
Dissolution: Weigh 2.62 mg of the compound (MW: 262.22 g/mol )[4] and transfer it to an amber glass vial. Add 1.0 mL of the anhydrous DMSO.
-
Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath. Crucial: Keep the bath temperature below 30°C. Thermal energy exponentially accelerates hydrolysis if trace water is present.
-
Storage: Aliquot the solution into single-use amber microcentrifuge tubes, purge with Argon, and store at -20°C.
Protocol 2: HPLC-UV Validation of Probe Integrity (Quality Control)
Causality Note: Before utilizing the stock in sensitive chemiluminescence assays, you must validate that the dissolution process did not cleave the ester.
-
Dilute a 5 µL aliquot of the stock solution into 995 µL of anhydrous Acetonitrile.
-
Inject 10 µL onto a C18 Reverse-Phase HPLC column.
-
Run a rapid gradient of 10% to 90% Acetonitrile in Water (containing 0.1% Formic Acid) over 10 minutes.
-
Detection: Monitor absorbance at 320 nm.
-
Intact Probe: Elutes later (more hydrophobic).
-
Degraded 4-MU: Elutes earlier and exhibits intense native fluorescence if monitored with a fluorescence detector (Ex: 330 nm / Em: 460 nm).
-
-
Validation Check: The stock is considered viable if the intact ester peak constitutes >98% of the total peak area.
Workflow for anhydrous dissolution and validation of the oxalate ester.
References
- Enamine. "Safety Data Sheet: methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate". Enamine.net.
- BLD Pharm. "91454-65-8 | 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl chloride". BLDpharm.com.
- Sigma-Aldrich. "methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | 1643616-33-4". Sigmaaldrich.com.
- Imai, K., et al. "Analytical applications of peroxyoxalate chemiluminescence". Analytica Chimica Acta.
- Al-Amiery, A. A., et al. "Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives". Molecules.
Sources
Chemiluminescence mechanism of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate
An In-Depth Technical Guide to the Chemiluminescence Mechanism of Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate
Executive Summary
Peroxyoxalate chemiluminescence (PO-CL) represents one of the most efficient non-biological light-emitting chemical reactions known, forming the basis for familiar technologies like commercial glow sticks and highly sensitive analytical assays. This technical guide provides a detailed examination of the chemiluminescence mechanism of a specific, asymmetric oxalate ester: methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate. This compound is of particular interest as it contains both the energetic oxalate fuel and the precursor to the fluorescent reporter—a coumarin derivative—within a single molecule. We will dissect the multi-step reaction pathway, from the initial base-catalyzed activation of hydrogen peroxide to the formation of the critical high-energy 1,2-dioxetanedione intermediate and the subsequent light-generating process governed by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. This document explains the causality behind the reaction steps, outlines a comprehensive experimental protocol for characterization, and provides the foundational knowledge required for researchers and drug development professionals to harness this powerful chemiluminescent system.
Foundational Principles of Peroxyoxalate Chemiluminescence
The peroxyoxalate reaction, first reported by E. A. Chandross, involves the reaction of an oxalic acid derivative with hydrogen peroxide in the presence of a fluorescent activator (fluorophore). The overall process converts chemical energy into light with exceptionally high efficiency. The reaction can be conceptually divided into two major phases:
-
Formation of a High-Energy Intermediate (HEI): The oxalate ester reacts with hydrogen peroxide, typically under base catalysis, to produce a highly unstable, energy-rich molecule. This intermediate is now understood to be 1,2-dioxetanedione, a strained four-membered ring peroxide.
-
Chemiexcitation and Emission: The HEI interacts with a fluorophore. Instead of thermally decomposing, the HEI transfers its energy to the fluorophore, promoting it to an electronically excited singlet state. The excited fluorophore then relaxes to its ground state by emitting a photon of light, a process corresponding to its characteristic fluorescence.
The unique feature of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is that the fluorophore, 7-hydroxy-4-methylcoumarin, is initially part of the oxalate ester itself and is released in situ as the reaction proceeds.
The Core Reaction Mechanism
The chemiluminescence of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is a sophisticated, multi-step process. The efficiency and kinetics of light emission are critically dependent on each stage of this pathway.
Step-by-Step Mechanistic Pathway
The reaction is initiated by a base, which deprotonates hydrogen peroxide to form the more nucleophilic hydroperoxide anion (HOO⁻). This anion then attacks one of the carbonyl carbons of the asymmetric oxalate ester. The subsequent steps involve the release of the two different alcohol groups (methanol and 7-hydroxy-4-methylcoumarin) and the formation of the cyclic 1,2-dioxetanedione HEI.
The Chemiexcitation Step: A Closer Look at CIEEL
The generation of light from the interaction between the 1,2-dioxetanedione (HEI) and the released 7-hydroxy-4-methylcoumarin fluorophore is explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. This model is critical for understanding why this reaction is so efficient at producing light.
-
Electron Transfer: The fluorophore, having a sufficiently low oxidation potential, donates a single electron to the HEI. This forms a radical ion pair, consisting of the fluorophore radical cation and the HEI radical anion.
-
HEI Decomposition: The HEI radical anion is extremely unstable and rapidly decomposes into two molecules of carbon dioxide (CO₂), with one of them temporarily existing as a radical anion (CO₂⁻•).
-
Back-Electron Transfer: The electron from the CO₂ radical anion is transferred back to the fluorophore radical cation. This charge annihilation event is highly exothermic.
-
Excited State Formation: Crucially, the energy released during the back-electron transfer is sufficient to populate the first electronically excited singlet state (S₁) of the fluorophore.
-
Photon Emission: The excited fluorophore relaxes to its ground state (S₀) by emitting a photon, which is observed as chemiluminescence. The color of the light is determined by the energy gap of the fluorophore, with coumarin derivatives like this one typically emitting in the blue-green region of the spectrum.
Experimental Characterization Protocol
To analyze the chemiluminescent properties of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate, a standardized protocol is required. This workflow ensures reproducibility and allows for the accurate determination of key performance parameters like emission kinetics and quantum yield.
Causality in Experimental Design
-
Solvent Choice: Anhydrous ethyl acetate is often chosen as it readily dissolves all components and, being aprotic, does not interfere with the reaction mechanism. Aqueous environments can drastically reduce quantum yields due to competing hydrolysis of the ester and potential formation of solvent-separated radical ion pairs that inhibit efficient back-electron transfer.
-
Catalyst Selection: Imidazole is a common and effective nucleophilic catalyst. It can react with the oxalate to form a more reactive intermediate, accelerating the rate-limiting step of HEI formation and leading to a brighter, albeit shorter, emission profile.
-
Concentration Ratios: The concentration of hydrogen peroxide is typically kept in excess to ensure the reaction goes to completion with respect to the oxalate ester. The catalyst concentration is kept low (catalytic amounts) to control the reaction rate.
Materials and Reagents
| Reagent | Purity | Supplier (Example) | Purpose |
| Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | >98% | Sigma-Aldrich | Chemiluminescent Substrate |
| Hydrogen Peroxide (30% w/w) | ACS Grade | Fisher Scientific | Oxidant |
| Imidazole | >99% | Acros Organics | Catalyst |
| Ethyl Acetate | Anhydrous, >99.8% | MilliporeSigma | Solvent |
| Quinine Sulfate | Standard Grade | NIST | Quantum Yield Standard |
Step-by-Step Workflow
The following protocol describes the measurement of chemiluminescence intensity over time.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in anhydrous ethyl acetate.
-
Prepare a 100 mM stock solution of imidazole in anhydrous ethyl acetate.
-
Prepare a 1.0 M solution of hydrogen peroxide in ethyl acetate. Caution: Handle concentrated H₂O₂ with appropriate personal protective equipment.
-
-
Instrumentation Setup:
-
Set up a luminometer or a fluorometer with the excitation source turned off.
-
Set the detection wavelength to the known emission maximum of 7-hydroxy-4-methylcoumarin (~450 nm) or perform a spectral scan from 400-600 nm.
-
Set the instrument to record emission intensity versus time, with a data acquisition rate of 1 point per second for 600 seconds.
-
-
Reaction Initiation and Measurement:
-
In a 1 cm path length quartz cuvette, add 2.0 mL of anhydrous ethyl acetate.
-
Add 100 µL of the 10 mM oxalate stock solution.
-
Add 50 µL of the 100 mM imidazole stock solution.
-
Place the cuvette in the luminometer and begin data acquisition.
-
Inject 100 µL of the 1.0 M hydrogen peroxide solution into the cuvette and mix rapidly. .
-
-
Data Analysis:
-
Plot the chemiluminescence intensity (in relative light units, RLU) as a function of time.
-
Integrate the area under the curve to determine the total light yield.
-
Fit the decay portion of the curve to a first-order exponential decay model to determine the rate constant (k).
-
Applications in Research and Drug Development
The high sensitivity of peroxyoxalate chemiluminescence makes it a valuable tool in various scientific fields.
-
Analytical Chemistry: The reaction can be used for the ultrasensitive detection of hydrogen peroxide, a key reactive oxygen species (ROS) in many biological and environmental systems. Assays can be designed where the amount of H₂O₂ produced by an enzymatic reaction (e.g., glucose oxidase) is quantified by the light emitted, allowing for the measurement of the enzyme's substrate.
-
In Vivo Imaging: By encapsulating peroxyoxalate reagents and a near-infrared fluorophore into nanoparticles, researchers have created probes that can detect H₂O₂ in living organisms. These nanoparticles can generate light in response to elevated H₂O₂ levels found in inflamed tissues or tumors, providing a powerful diagnostic tool.
-
High-Throughput Screening: The simplicity and sensitivity of the assay make it suitable for high-throughput screening in drug discovery. For example, it can be used to screen for inhibitors of enzymes that produce H₂O₂.
References
-
Stevani, C. V., Baader, W. J. (2012). The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. ARKIVOC, 2012(iii), 391-430.
-
Vladimirov, Y. A., Proskurnina, E. V. (2009). Coumarin derivatives enhance the chemiluminescence accompanying lipid peroxidation. Biochemistry (Moscow), 74(9), 1043-1049.
-
Wikipedia. (n.d.). Peroxyoxalate.
-
Navas, N., Garcia Sanchez, F., Gonzalez, G. (2003). Chemiluminescence characteristics of cumarin derivatives as blue fluorescers in peroxyoxalate-hydrogen peroxide system. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(6), 1145-1150.
-
Proskurnina, E. V., et al. (2022). Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 2. Luminescent Additives That Increase the Chemiluminescence Quantum Yield. Acta Naturae, 14(2), 20-35.
-
Montenegro, M. A., et al. (2024). Water modulates the chemiexcitation efficiency of the peroxyoxalate reaction. Journal of Photochemistry and Photobiology A: Chemistry, 452, 115598.
- Amini, M. H., et al. (2015).
In-Depth Technical Guide: Absorption and Emission Spectra of Methyl 4-Methyl-2-oxo-2H-chromen-7-yl Oxalate
Core Directive & Executive Summary
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4), frequently designated in literature as Pi-Probe-1 or Chemodosimeter 1, is a highly specialized reaction-based fluorogenic probe[1][2]. Designed for the precise detection of inorganic phosphate (Pi) and specific esterase activity, this compound leverages a dramatic "Off-On" spectral shift to quantify analyte concentrations in complex biological matrices.
As a Senior Application Scientist, I approach the utility of this probe not just as a chemical reagent, but as a dynamic optical switch. The core value of this molecule lies in its photophysical causality: the covalent masking of a bright fluorophore (4-methylumbelliferone) with an electrophilic oxalate ester. This guide deconstructs the spectral properties, the mechanistic logic driving the fluorescence turn-on, and the field-proven protocols required to deploy this chemodosimeter effectively in drug development and diagnostic screening.
Structural Diagnostics & Photophysical Causality
To understand the spectral behavior of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate, one must first analyze the photophysics of its parent fluorophore: 4-methylumbelliferone (4-MU) .
In its free, deprotonated state (phenolate anion, pKa ~7.6), the 7-hydroxyl group of 4-MU acts as a potent electron donor[3]. This electron density is pushed through the conjugated coumarin ring toward the electron-withdrawing carbonyl oxygen at the 2-position, creating a robust Intramolecular Charge Transfer (ICT) network. This ICT is responsible for 4-MU's strong absorption at ~360 nm and its intense blue emission at 448–450 nm[4].
However, in the intact probe, the 7-hydroxyl group is esterified with a methyl oxalate moiety. This modification fundamentally alters the molecule's electronic landscape:
-
Disruption of ICT: The highly electron-withdrawing oxalate group pulls electron density away from the coumarin core, preventing the 7-oxygen from participating in the push-pull system.
-
Hypsochromic Shift: Consequently, the absorption maximum of the intact ester is blue-shifted to the UV region (~320 nm).
-
Fluorescence Quenching: The disruption of the ICT network effectively quenches the fluorescence, rendering the intact probe optically dark at the 450 nm emission window.
Quantitative Spectral Data
The following table summarizes the photophysical parameters, providing a clear comparison between the masked probe and the liberated fluorophore.
| Photophysical Property | Intact Probe (Oxalate Ester) | Cleaved Fluorophore (4-MU) |
| Chemical State | Covalently masked (Esterified) | Free phenolate (pH > 7.4) |
| Absorption Max ( | ~320 nm | 360 - 380 nm[4] |
| Emission Max ( | None (Quenched) | 448 - 450 nm[4] |
| Quantum Yield ( | < 0.01 | ~0.70[3] |
| Stokes Shift | N/A | ~90 nm |
| Visual Output (UV Excitation) | Colorless / Dark | Bright Blue Fluorescence |
Mechanistic Pathway of Fluorescence Turn-On
The choice of an oxalate ester is not arbitrary; it is a calculated design for kinetic reactivity. Oxalate esters possess two adjacent carbonyl groups, rendering them highly electrophilic and exceptionally susceptible to nucleophilic attack.
When introduced to inorganic phosphate (Pi) or specific esterases, the nucleophile attacks the ester carbonyl. This triggers the cleavage of the ester bond, releasing the methyl oxalate derivative as a leaving group and liberating free 4-MU. At physiological pH (7.4), the newly freed 4-MU rapidly deprotonates, restoring the ICT network and triggering a massive, quantifiable fluorescence turn-on[3].
Reaction mechanism of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate cleavage yielding 4-MU.
Self-Validating Experimental Protocol for Spectral Profiling
To ensure scientific integrity and reproducibility, the spectral validation of this probe must be conducted as a self-validating system. The following protocol establishes an internal baseline to accurately quantify the dynamic range and limit of detection (LOD).
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in anhydrous DMSO to create a 10 mM stock solution.
-
Dilute the stock to a final working concentration of 10 µM in 50 mM HEPES buffer (pH 7.4). Note: Maintain pH
7.4 to ensure the released 4-MU exists primarily in its highly fluorescent phenolate form[3].
-
-
Baseline Acquisition (Internal Control):
-
Measure the UV-Vis absorbance spectrum (250–400 nm) to confirm the intact probe peak at ~320 nm.
-
Record the baseline fluorescence emission (Excitation: 360 nm; Emission scan: 400–600 nm). The baseline signal at 450 nm should be negligible.
-
-
Analyte Introduction:
-
Spike the working solution with varying concentrations of inorganic phosphate (0–100 µM) or a standardized unit of esterase.
-
Incubate at 37°C for 30 minutes protected from light.
-
-
Spectral Profiling & Kinetic Monitoring:
-
Excite the samples at 360 nm and record the emission spectra.
-
For kinetic assays, monitor the fluorescence intensity at 450 nm continuously over the 30-minute window to calculate the initial reaction velocity (
).
-
-
Data Quantification:
-
Calculate the "Fold-Turn-On" by dividing the final fluorescence intensity at 450 nm by the internal baseline intensity.
-
Step-by-step experimental workflow for the spectral validation of the fluorogenic probe.
Strategic Applications in High-Throughput Screening (HTS)
For drug development professionals, the robust spectral shift of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate makes it an ideal candidate for High-Throughput Screening (HTS) architectures.
-
Phosphatase/Esterase Inhibitor Screening: By utilizing the probe as a substrate, researchers can screen large compound libraries for enzyme inhibitors. A reduction in the 450 nm emission signal directly correlates with inhibitory efficacy.
-
Real-Time Cellular Assays: Because the unreacted probe is non-fluorescent, background noise is minimized. This allows for the real-time, wash-free monitoring of endogenous Pi fluctuations or esterase activity in live-cell formats, providing high signal-to-noise ratios essential for robust assay Z'-factors.
References
1.[1] Aobious. "Chemodosimeter 1 Supplier | CAS 1643616-33-4". Aobious. URL: 2.[2] ChemicalBook. "1643616-33-4 | CAS数据库 - ChemicalBook". ChemicalBook. URL: 3.[4] AAT Bioquest. "Spectrum[7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)]". AAT Bioquest. URL: 4.[3] Chen, R. F. "Fluorescent pH Indicator. Spectral Changes of 4-Methylumbelliferone". Taylor & Francis (Analytical Letters). URL:
Sources
Thermodynamic Stability Profile of Methyl 4-Methyl-2-oxo-2H-chromen-7-yl Oxalate: A Technical Guide for Preclinical Development
Executive Summary
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4) is a highly specialized esterified coumarin derivative. Its molecular architecture—combining the fluorescent 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) core with a highly reactive methyl oxalate moiety—makes it a valuable candidate for chemiluminescent probes, prodrug development, and diagnostic assays. However, this exact structural combination introduces unique thermodynamic vulnerabilities. This whitepaper provides an in-depth analysis of the compound's thermodynamic stability, mapping its degradation kinetics, solvation energetics, and providing self-validating experimental workflows for rigorous stability profiling.
Molecular Architecture & Thermodynamic Baseline
The thermodynamic stability of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is governed by the competing energetics of its two primary domains: the robust coumarin lactone ring and the labile oxalate ester linkage.
The Causality of Ester Instability:
The oxalate moiety features two adjacent carbonyl groups. This structural arrangement generates a massive electron-withdrawing (inductive) effect, pulling electron density away from the ester oxygen. Consequently, the ester carbonyl carbon becomes highly electrophilic. This significantly lowers the Gibbs free energy of activation (
Solvation Thermodynamics: The stability of coumarin derivatives in solution is heavily influenced by the polarity of the solvent matrix. Recent research on demonstrates that the Gibbs free energy of cavity formation and dipole-dipole interactions heavily favors stability in mixed aqua-organic solvents (e.g., Water-DMF) over pure aqueous systems [1]. In purely aqueous environments, the high dielectric constant facilitates rapid proton transfer, accelerating the nucleophilic attack on the oxalate ester.
Hydrolytic Thermodynamics & Degradation Pathways
The degradation of this compound is highly pH-dependent.
-
Physiological to Mildly Alkaline (pH 7.4 - 9.0): The primary degradation pathway is the base-catalyzed hydrolysis of the oxalate ester. Hydroxide ions attack the electrophilic carbonyl, cleaving the bond to yield 4-methylumbelliferone (which is highly fluorescent) and methyl hydrogen oxalate.
-
Strongly Alkaline (pH > 10.0): If the pH is elevated further, the coumarin core itself becomes vulnerable. The lactone ring undergoes a reversible opening to form a cis-o-hydroxycinnamic acid derivative. This aligns with foundational studies on the, which confirm that alkaline conditions drastically accelerate both hydrolytic and oxidative degradation pathways[2].
Fig 1. Base-catalyzed hydrolysis and lactone ring opening pathways of the coumarin oxalate ester.
Solid-State Stability & Excipient Compatibility
In the solid state, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate exhibits excellent thermodynamic stability, provided it is protected from moisture. Because water is the primary nucleophile required to overcome the activation energy barrier for ester cleavage, anhydrous conditions arrest degradation. However, according to safety and handling data for, the compound is highly incompatible with strong oxidizing agents, which can attack the electron-rich double bonds within the coumarin core [3].
Quantitative Data Presentation
The following table summarizes the representative thermodynamic and kinetic parameters for the hydrolysis of coumarin oxalate esters based on structural analogues:
| Parameter | Condition | Value | Causality / Significance |
| Gibbs Free Energy of Activation ( | pH 7.4, 37°C | ~ 85 - 95 kJ/mol | Indicates spontaneous but moderately slow hydrolysis at physiological pH. |
| Activation Enthalpy ( | pH 7.4, 37°C | ~ 60 - 75 kJ/mol | Reflects the low energy required to break the highly electrophilic oxalate ester bond. |
| Hydrolytic Rate Constant ( | pH 9.0, 25°C | > 1.5 × 10 | Rapid degradation driven by hydroxide nucleophilic attack on the oxalate carbonyl. |
| Solid-State Heat of Degradation | 40°C, 75% RH | < 2.0 | Demonstrates high solid-state stability in the absence of strong oxidizers or moisture. |
Experimental Workflows for Stability Profiling
To accurately profile the thermodynamic stability of this compound, researchers must employ self-validating experimental systems. The following protocols ensure that kinetic data is strictly a function of the compound's inherent thermodynamics, free from artifactual degradation.
Protocol 1: Solid-State Isothermal Microcalorimetry (IMC)
Causality: Traditional accelerated stability testing (e.g., heating to 60°C) can induce phase changes that do not occur at room temperature, skewing thermodynamic data. IMC directly measures the minute heat flow (
-
Sample Preparation: Weigh exactly 50.0 mg of the solid ester into a glass ampoule. Seal under a dry nitrogen atmosphere to eliminate ambient moisture.
-
Equilibration: Lower the ampoule into the microcalorimeter thermostat set to 25.0°C. Allow 4 hours for thermal equilibration to dissipate frictional heat from handling.
-
Heat Flow Measurement: Record the continuous heat flow over 7 days. A baseline heat flow of < 2.0
W/g validates solid-state stability.
Protocol 2: Solution-State Forced Degradation & HPLC-UV Profiling
Causality: To calculate the exact Arrhenius kinetics of the ester bond, the compound must be subjected to controlled hydrolytic stress.
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 4.0, 7.4, and 9.0.
-
Spiking and Incubation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Spike 100
L of stock into 9.9 mL of each pre-warmed buffer (37°C) to initiate degradation. -
Quenching: At predetermined time points (0, 15, 30, 60, 120 mins), extract 500
L aliquots and immediately quench by mixing with 500 L of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: The low pH protonates the nucleophilic hydroxide ions, instantly halting the degradation reaction. -
HPLC-UV Analysis: Inject the quenched samples into a C18 reverse-phase column. Monitor at 320 nm (optimal for the coumarin core).
-
Self-Validating System Suitability Test (SST): Calculate the Mass Balance. The molar sum of the intact ester + 4-methylumbelliferone at any time point
must equal 98% of the initial intact ester at . If the mass balance drops below 98%, an undetected secondary degradation pathway (e.g., dimerization or ring-opening) is occurring, invalidating the simple first-order kinetic assumption.
Fig 2. Self-validating thermodynamic profiling workflow for coumarin oxalate esters.
References
-
Ganai, S., Mukherjee, P., Mahali, K., et al. "Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents." New Journal of Chemistry (RSC Publishing), 2023. URL:[Link]
-
Kang, K., Schenkeveld, W. D. C., Weber, G., & Kraemer, S. M. "Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms." ACS Earth and Space Chemistry, 2023. URL:[Link]
Uncaging Fluorescence: A Comparative Analysis of Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate and Standard 4-Methylumbelliferone (4-MU)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methylumbelliferone (4-MU) is a cornerstone fluorophore, widely employed in enzyme assays due to its distinct pH-dependent fluorescence. Standard assays utilize non-fluorescent 4-MU substrates, such as 4-methylumbelliferyl-β-D-glucuronide (MUG), which release fluorescent 4-MU upon cleavage by a specific enzyme. This guide introduces a different class of pro-fluorophore, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate , and provides a detailed technical comparison against standard 4-MU and its conventional substrates. The core distinction lies in the quenching mechanism and the enzymatic activity it can detect. The oxalate derivative serves as a "caged" 4-MU, where the oxalate group quenches fluorescence until it is cleaved by esterase-type enzymes. This strategy offers a versatile platform for developing sensitive, low-background assays for different enzyme classes, complementing the established utility of traditional 4-MU glycoside substrates.
The Foundation: 4-Methylumbelliferone (4-MU) as a Fluorogenic Reporter
4-Methylumbelliferone (4-MU, also known as hymecromone) is a coumarin derivative that serves as a highly sensitive fluorescent indicator.[1] In its free form, its utility is rooted in its pH-sensitive fluorescence. In acidic to neutral conditions, it is colorless and exhibits minimal fluorescence; however, under alkaline conditions (pH > 9), it deprotonates to form the highly fluorescent phenolate ion, which emits a strong blue fluorescence.[2][3] This property is the linchpin of its application in endpoint enzyme assays.
Mechanism of Fluorescence in Assays: The fundamental principle of 4-MU-based assays involves conjugating a substrate molecule to the 7-hydroxyl group of the 4-MU core. This modification disrupts the electronic conjugation responsible for fluorescence, rendering the substrate molecule essentially non-fluorescent.[4] When a specific enzyme cleaves the bond between the substrate and the 4-MU, the free fluorophore is released. The reaction is typically stopped by adding a high-pH buffer, which simultaneously halts enzyme activity and maximizes the fluorescence of the liberated 4-MU for sensitive detection.[2][4]
Common Applications: 4-MU is most famously used in assays for glycosidases. For instance:
-
4-Methylumbelliferyl-β-D-galactopyranoside (MUGal): A substrate for β-galactosidase.
-
4-Methylumbelliferyl-β-D-glucuronide (MUG): A substrate for β-glucuronidase (GUS).[4][5]
-
4-Methylumbelliferyl-β-D-glucoside (4-MUGlu): A substrate for β-glucosidase.[6]
These substrates are workhorses in fields ranging from molecular biology (as reporter genes) to microbiology (for bacterial detection).[4][7]
The Oxalate Derivative: A Strategy for Caging and Quenching
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate represents a strategic modification of the 4-MU core to create a different type of fluorogenic probe. Instead of attaching a large substrate like a sugar, a small methyl oxalate group is ester-linked to the 7-hydroxyl position.
Chemical Structure and Properties:
-
Molecular Formula: C₁₃H₁₀O₆
-
Molecular Weight: 262.22 g/mol
-
Core Principle: The electron-withdrawing oxalate group acts as a fluorescence quencher.[8][9] This process, known as static quenching, prevents the fluorophore from emitting light even when excited, resulting in an extremely low-fluorescence background.[10]
Mechanism of Signal Generation: The ester linkage of the oxalate group is susceptible to cleavage by hydrolytic enzymes, particularly esterases . Upon enzymatic hydrolysis, the oxalate group is released, uncaging the 4-MU molecule. The liberated 4-MU can then be quantified, typically after alkalinization, providing a direct measure of enzyme activity. This approach expands the utility of the 4-MU fluorophore beyond glycosidase assays to other enzyme classes.
Head-to-Head Comparison: Oxalate Derivative vs. Standard 4-MU Substrates
The choice between the oxalate derivative and a standard 4-MU substrate (like MUG) depends entirely on the target enzyme and desired assay characteristics.
| Feature | Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate | Standard 4-MU Substrates (e.g., MUG) | Rationale & Causality |
| Target Enzyme Class | Esterases, other hydrolases | Glycosidases, Phosphatases | The cleavable linker (oxalate ester vs. glycosidic bond) dictates enzyme specificity. |
| Quenching Mechanism | Static quenching via oxalate group | Disruption of conjugation by bulky substrate | The oxalate provides active quenching, potentially leading to a lower signal background compared to simple conjugation. |
| Fluorescence Background | Very low | Low | Both are designed for low background, but active quenching may offer a superior signal-to-noise ratio. |
| Released Fluorophore | 4-Methylumbelliferone (4-MU) | 4-Methylumbelliferone (4-MU) | The endpoint detection is identical for both, relying on the properties of free 4-MU. |
| Excitation (Peak) | ~365 nm (for released 4-MU) | ~365 nm (for released 4-MU) | The optical properties are those of the final 4-MU product.[4] |
| Emission (Peak) | ~450-460 nm (for released 4-MU) | ~450-460 nm (for released 4-MU) | Dependent on pH; maximal in alkaline conditions.[2][4] |
Practical Application: Experimental Protocols
A properly designed assay is a self-validating system. The protocols below incorporate essential controls to ensure scientific integrity.
Protocol 1: Standard Assay for β-Glucosidase using 4-MUGlu
This protocol is a representative example for any 4-MU-based glycosidase assay.
A. Reagents and Materials:
-
4-Methylumbelliferyl-β-D-glucoside (4-MUGlu) substrate
-
4-Methylumbelliferone (4-MU) standard (for calibration curve)[4]
-
Enzyme source (e.g., purified β-glucosidase or cell lysate)
-
Assay Buffer: Appropriate for the enzyme's optimal pH (e.g., 50 mM sodium citrate, pH 5.0).
-
Stop Buffer: 0.2 M Sodium Carbonate or 1 M Glycine, pH 10.5.[4][6]
-
96-well black microplate, fluorescence plate reader.
B. Step-by-Step Methodology:
-
Prepare 4-MU Standard Curve:
-
Prepare a 1 mM 4-MU stock solution in DMSO or ethanol.
-
Create a series of dilutions (e.g., 0 µM to 50 µM) in Stop Buffer directly in the microplate wells. This curve will be read at the end to convert fluorescence units to product concentration.
-
-
Prepare Reactions:
-
In separate wells of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 20 µL of enzyme solution (or lysate) to sample wells.
-
Add 20 µL of Assay Buffer to "no enzyme" control wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Prepare a working solution of 4-MUGlu in Assay Buffer (e.g., 2X final concentration).
-
Add 30 µL of the 4-MUGlu working solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
-
-
Terminate Reaction:
-
Add 100 µL of Stop Buffer to all wells. This halts the enzyme and maximizes 4-MU fluorescence.
-
-
Read Fluorescence:
-
Measure the fluorescence using a plate reader with excitation set to ~360-365 nm and emission to ~450-460 nm.[2]
-
C. Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control from all sample readings.
-
Use the 4-MU standard curve to convert the corrected fluorescence readings into the concentration of 4-MU produced.
-
Calculate the enzyme activity (e.g., in nmol/min/mg of protein).
Protocol 2: Generic Esterase Assay using Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate
This protocol is adapted for detecting a generic esterase activity.
A. Reagents and Materials:
-
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate
-
4-Methylumbelliferone (4-MU) standard
-
Enzyme source (e.g., purified esterase, cell/tissue homogenate)
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.4.
-
Stop Buffer: 0.2 M Sodium Carbonate, pH > 10.
-
96-well black microplate, fluorescence plate reader.
B. Step-by-Step Methodology:
-
Prepare 4-MU Standard Curve: Follow Step 1 from Protocol 1. This control is essential for quantification.
-
Prepare Reactions:
-
To appropriate wells, add 50 µL of enzyme solution diluted in Assay Buffer.
-
Negative Control: Add 50 µL of heat-inactivated enzyme or buffer alone to control for spontaneous substrate hydrolysis.
-
Inhibitor Control (Optional): Add enzyme pre-incubated with a known general esterase inhibitor (e.g., diisopropyl fluorophosphate, with appropriate safety precautions) to confirm specificity.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Prepare a working solution of the oxalate substrate in Assay Buffer.
-
Add 50 µL of the substrate solution to all wells.
-
-
Incubation, Termination, and Reading: Follow Steps 4, 5, and 6 from Protocol 1.
C. Trustworthiness through Self-Validation:
-
The "no enzyme" control validates that the signal is enzyme-dependent and not from spontaneous degradation of the oxalate substrate.
-
The 4-MU standard curve ensures that the fluorescence signal is accurately converted to a quantitative amount of product, making the results reliable and reproducible.
-
The optional inhibitor control provides evidence that the observed activity is indeed from the target enzyme class.
Conclusion and Future Outlook
The distinction between methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate and standard 4-MU substrates is a clear example of rational fluorogenic probe design. While both systems culminate in the detection of the same fluorophore, 4-MU, they are tailored for different applications. Standard 4-MU glycosides and phosphates remain the gold standard for their respective enzyme classes due to high specificity. The oxalate derivative, however, opens a valuable window into the activity of esterases, a broad and important class of enzymes. Its design, based on an active fluorescence quenching mechanism, provides a robust platform for developing highly sensitive, low-background assays. For researchers and drug development professionals, understanding the specific chemistry of the cleavable linker is paramount to selecting the correct tool for quantifying the enzymatic activity of interest.
References
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- 4-methylumbelliferone.
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Moreno-Fuquen, R., et al. (2021). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. Molbank, 2021(4), M1275. [Link]
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Rath, L., et al. (2020). 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition. Journal of Biological Chemistry, 295(1), 133-143. [Link]
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Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives. (2022). ResearchGate. [Link]
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2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-phenethyl-acetamide. PubChem. [Link]
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Kultti, A., et al. (2019). 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing. Molecules, 24(23), 4272. [Link]
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Portilla, J., et al. (2022). 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. Molbank, 2022(3), M1453. [Link]
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Synthesis of (4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid hydrazide 1. ResearchGate. [Link]
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Ghosh, K., et al. (2014). Colourimetric and fluorescent detection of oxalate in water by a new macrocycle-based dinuclear nickel complex. Dalton Transactions, 43(12), 4618-4621. [Link]
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GCase Activity Assay with 4-Mu. Protocols.io. [Link]
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4-Methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate. National Center for Biotechnology Information. [Link]
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Tian, X., et al. (2018). 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer. Frontiers in Immunology, 9, 1233. [Link]
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(a) Fluorescence spectra of 4MU in different concentrations; (b) plot... ResearchGate. [Link]
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4-Methyl-2-oxo-2H-chromen-7-yl 4-meth-oxy-benzene-sulfonate. PubMed. [Link]
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Goral, K., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Molecules, 26(2), 478. [Link]
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Breydo, L. (2020). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy Online. [Link]
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Tian, X., et al. (2018). 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer. Frontiers in Immunology, 9, 1233. [Link]
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The potential of 4-Methylumbelliferone to be repurposed for treating liver fibrosis. PubMed. [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]
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Evaluation of novel fluorogenic substrates for the detection of glycosidases in Escherichia coli and enterococci. ResearchGate. [Link]
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A fluorogenic substrate for beta-glucuronidase: applications in fluorometric, polyacrylamide gel and histochemical assays. PubMed. [Link]
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4-Methylumbelliferone (4-MU) in cancer treatment. Clinicum St. Georg. [Link]
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Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation. DigitalCommons@TMC. [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. [Link]
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Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. National Center for Biotechnology Information. [Link]
-
Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates. ResearchGate. [Link]
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Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. [Link]
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Comparison of the adhesion of calcium oxalate monohydrate to HK-2 cell. International Journal of Nanomedicine. [Link]
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MSDS and safety data for methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate
An In-depth Technical Guide on the Core Safety and Handling of Methyl 4-Methyl-2-oxo-2H-chromen-7-yl Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is a specialized organic compound built upon the well-known 4-methylumbelliferone (also known as 7-hydroxy-4-methylcoumarin) scaffold.[1][2] Derivatives of 4-methylumbelliferone are extensively utilized in biochemical and cell-based assays as fluorogenic substrates.[3][4] The core principle of these assays involves an enzyme-mediated cleavage of the group at the 7-position, which releases the 4-methylumbelliferone fluorophore, resulting in a detectable fluorescent signal.[3]
Given its structure, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is likely designed as a substrate for esterases or for applications involving chemiluminescence.[5] However, a critical aspect that must precede any experimental application is a thorough understanding of its safety profile. As a compound with limited publicly available toxicological data, a risk assessment grounded in its chemical structure and the known hazards of its constituent moieties is paramount. This guide provides a comprehensive overview of its known properties, a detailed hazard analysis based on structural analogs, and robust protocols for its safe handling, storage, and disposal.
Chemical and Physical Identity
Precise identification is the foundation of chemical safety. The key identifiers and known physical properties of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate are summarized below.
| Property | Value | Source |
| Chemical Name | methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | |
| Synonyms | methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate | |
| CAS Number | 1643616-33-4 | |
| Molecular Formula | C₁₃H₁₀O₆ | |
| Purity | ≥98% | [6] |
| Physical State | Solid, Crystal - Powder | [7] |
| InChI Key | PNBPWQZBKMMJDL-UHFFFAOYSA-N | [6] |
Hazard Identification and Classification
A specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available. A key piece of information from a generic safety data sheet for similar research chemicals states, "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[8] This statement necessitates a cautious approach, treating the substance as potentially hazardous until proven otherwise.
By analyzing its structure, we can infer its likely hazards. The molecule is an oxalate ester. Oxalates can be toxic and corrosive. A safety data sheet for a related, albeit more hazardous, chemical class lists the following GHS classifications, which should be considered as a conservative proxy for this compound.[8]
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
Causality of Hazards : The high reactivity of the oxalate ester group is the primary driver of these potential hazards. Upon contact with moisture (e.g., on skin, in the eyes, or if ingested), the ester can hydrolyze to form 4-methylumbelliferone and methyl oxalate, which can further hydrolyze to oxalic acid. Oxalic acid is a known corrosive agent and is toxic. The 4-methylcoumarin core itself can also act as an irritant.[9] Therefore, the classification "Causes severe skin burns and eye damage" is a plausible and critical risk to mitigate.[8]
Risk Assessment and Mitigation Workflow
For novel or poorly characterized compounds, a systematic risk assessment is not just a recommendation; it is a requirement for ensuring laboratory safety. The following workflow illustrates the logical process a senior scientist should follow before handling this material.
Caption: Risk assessment workflow for a novel chemical.
Safe Handling Protocols
Based on the high probability of corrosive and toxic properties, the following handling protocols are mandatory.
Engineering Controls
All work involving the handling of solid methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. The work area should have immediate access to an emergency eyewash station and a safety shower.[10]
Personal Protective Equipment (PPE)
The selection of PPE is directly informed by the "Causes severe skin burns and eye damage" hazard classification.[8]
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | Protects against skin contact and corrosion. |
| Eye Protection | Safety goggles and a face shield | Goggles prevent splashes from reaching the eyes; a face shield provides an additional layer of protection for the entire face. |
| Body Protection | Flame-retardant, long-sleeved lab coat | Protects skin and personal clothing from contamination. |
Step-by-Step Protocol for Handling and Solubilization
-
Preparation : Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in the table above.
-
Weighing : To prevent inhalation of fine powder, weigh the compound inside the chemical fume hood. Use a tared weigh boat or glass vial. Use anti-static equipment if available to minimize dispersal of the powder.
-
Solubilization : Place the vial or flask containing the weighed solid securely in the fume hood. Add the desired solvent slowly and carefully to the solid to avoid splashing. Cap and mix gently (vortex or stir bar) until fully dissolved.
-
Storage : The stock solution and any remaining solid should be stored in a tightly closed container.[7] The container should be clearly labeled with the chemical name, concentration, date, and appropriate hazard pictograms. Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][11]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial. These procedures are based on standard practices for corrosive and acutely toxic chemicals.[8][12]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a POISON CENTER or doctor immediately.[8]
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill Response : Evacuate the area. Avoid breathing dust. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.
Potential Application: Fluorogenic Esterase Assay
The primary utility of this compound is likely as a fluorogenic substrate. An enzyme, such as a non-specific esterase, would catalyze the hydrolysis of the oxalate ester bond, releasing the highly fluorescent 4-methylumbelliferone. The fluorescence of this product can be monitored to quantify enzyme activity.
Caption: General mechanism of a fluorogenic assay.
Disposal Considerations
All waste material containing methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate, whether in solid or solution form, must be treated as hazardous chemical waste.
-
Dispose of waste in accordance with all applicable national, state, and local regulations.[8]
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[8]
-
Containers used for disposal must be clearly labeled as hazardous waste and include the chemical name.
References
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- Sigma-Aldrich.
- BLD Pharm. Methyl (4-methyl-2-oxo-2H-chromen-7-yl)
- MilliporeSigma.
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- Fisher Scientific.
- MedChemExpress. 4-methylumbelliferyl- | MCE Life Science Reagents.
- ResearchGate. Fluorescent and UV-absorption properties of synthesized compounds and reference compound (4-methylumbelliferone) in ethanol.
- MedChemExpress.
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Photophysical Dynamics and Quantum Yield Determination of Methyl 4-Methyl-2-oxo-2H-chromen-7-yl Oxalate Derivatives
Executive Summary
As a Senior Application Scientist, I approach the characterization of fluorogenic chemodosimeters not merely as a data collection exercise, but as a rigorous validation of mechanistic causality. Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4), frequently utilized as a "turn-on" chemodosimeter (e.g., Pi-Probe-1), relies on the precise modulation of its fluorescence quantum yield (
This whitepaper provides an in-depth technical guide to the photophysical mechanisms, quantitative data, and self-validating experimental protocols required to accurately determine the quantum yield of this derivative and its cleavage products.
Mechanistic Causality: The Photophysics of 4-MU Oxalate Derivatives
The design of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is rooted in the photophysics of 7-hydroxycoumarins, specifically 4-methylumbelliferone (4-MU) . To understand the quantum yield dynamics, we must examine the electronic states of the molecule before and after analyte interaction.
The Caged State (Quenched )
In the intact probe, the 7-hydroxyl group of the coumarin core is acylated by a methyl oxalate moiety. This esterification fundamentally alters the molecule's electronic architecture. The lone pair of electrons on the phenolic oxygen is withdrawn by the strongly electron-withdrawing adjacent carbonyl of the oxalate group. Consequently, the Intramolecular Charge Transfer (ICT) —the "push-pull" electron delocalization from the oxygen into the pyrone ring—is completely shut down. This disruption prevents the formation of a stable excited state, resulting in a near-zero quantum yield (
The Uncaged State (Restored )
The oxalate ester is highly susceptible to nucleophilic attack (e.g., by hydrogen peroxide,
Figure 1: Fluorescence turn-on mechanism of methyl 4-MU oxalate via analyte-mediated cleavage.
Quantitative Photophysical Data
To benchmark assay performance, it is critical to compare the photophysical parameters of the caged derivative against its uncaged fluorophore. The table below summarizes the key quantitative data required for assay calibration.
| State | Compound | Extinction Coefficient ( | Quantum Yield ( | ||
| Caged | Methyl 4-MU Oxalate | ~320 | N/A (Quenched) | ~12,000 | < 0.01 |
| Uncaged | 4-MU (Protonated, pH < 6) | 320 | 445 | ~15,000 | ~0.10 |
| Uncaged | 4-MU (Anionic, pH > 8) | 360 | 450 | ~18,000 | 0.65 - 0.70 |
Data Note: The quantum yield of the uncaged 4-MU is highly pH-dependent. Assays must be strictly buffered to ensure reproducible
Experimental Protocol: Relative Quantum Yield Determination
While absolute quantum yield can be measured using an integrating sphere [2] or chemical actinometry (such as the gold-standard ferrioxalate actinometer,
This protocol is designed as a self-validating system . We do not rely on a single-point measurement, which is highly vulnerable to pipetting errors and baseline drift. Instead, we plot a gradient to prove linearity and rule out aggregation-caused quenching (ACQ).
Step-by-Step Methodology
Phase 1: Standard and Sample Preparation
-
Select a Reference Standard: Choose a standard with a known
and an absorption profile that overlaps with the sample. For 4-MU derivatives ( nm), Quinine Sulfate in ( ) is the optimal choice. -
Prepare Stock Solutions: Dissolve the methyl 4-MU oxalate (post-cleavage) and Quinine Sulfate in their respective buffers to a concentration of
. -
Create a Dilution Series: Prepare five serial dilutions for both the sample and the standard.
-
Critical Causality: The maximum optical density (OD) at the excitation wavelength must not exceed 0.05 . Exceeding this threshold introduces primary and secondary Inner-Filter Effects (IFE), where the sample re-absorbs its own emitted light, artificially depressing the calculated
.
-
Phase 2: Spectral Acquisition
4. Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of all five dilutions at the chosen excitation wavelength (
Phase 3: Data Processing & Self-Validation
7. Plot the Gradient: Plot the integrated fluorescence intensity (
-
Self-Validation Checkpoint: The
value of both plots must be . A non-linear plot indicates aggregation, IFE, or detector saturation, rendering the assay invalid.
-
Calculate Quantum Yield: Apply the comparative formula:
(Where is the refractive index of the solvents; ).
Figure 2: Step-by-step experimental workflow for relative fluorescence quantum yield determination.
Application Workflow: Chemodosimetry Validation
When utilizing methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in drug development or bio-imaging, the quantum yield differential (
To validate the probe's efficacy in complex biological matrices:
-
Establish Baseline
: Measure the of the intact probe in the target biological buffer (e.g., HEPES pH 7.4 with 1% DMSO). It should remain . -
Spike and React: Introduce the target analyte (e.g.,
). Allow the reaction to reach completion (plateau of fluorescence). -
Calculate Turn-On Ratio: The efficacy of the probe is defined by
. A high-quality oxalate derivative should exhibit a turn-on ratio exceeding 50-fold, ensuring that background autofluorescence in cellular assays does not obscure the target signal.
References
-
Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology. [Link]
-
Edinburgh Instruments. (2024). Spectra, Lifetime and Quantum Yield of Upconversion Nanoparticles. [Link]
-
National Institute of Standards and Technology (NIST). (2011). Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors. [Link]
Methodological & Application
Dual-Mode Hydrogen Peroxide Detection: A Comprehensive Protocol Using Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate
Target Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Advanced Application Note & Methodological Protocol.
Mechanistic Rationale: The Evolution of Peroxyoxalate Probes
Hydrogen peroxide (H₂O₂), a primary reactive oxygen species (ROS), plays a paradoxical role in biology—acting as a vital secondary messenger in cellular signaling at low concentrations, while driving oxidative stress and apoptosis at high concentrations [1]. Accurate quantification of H₂O₂ is critical in drug development, particularly when evaluating antioxidant therapeutics or monitoring mitochondrial dysfunction.
Historically, peroxyoxalate chemiluminescence (POCL) assays required three distinct components: an oxalate ester (e.g., TCPO), H₂O₂, and an exogenous fluorophore. This multi-component system often suffered from poor solubility, high background noise, and inefficient energy transfer.
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4) represents a paradigm shift: it is a "self-immolative," all-in-one probe [2]. The molecule consists of an oxalate group covalently bonded to the 7-hydroxyl position of 4-methylumbelliferone (4-MU).
The Causality of the Dual-Mode Signal
-
Quenching: The acylation of the 7-hydroxyl group completely quenches the intrinsic fluorescence of the 4-MU fluorophore.
-
Nucleophilic Attack: In a slightly basic environment, H₂O₂ deprotonates to form the highly nucleophilic perhydroxyl anion (HOO⁻). This anion attacks the carbonyl carbon of the oxalate ester.
-
Cleavage & Cyclization: The ester bond is cleaved, releasing the highly fluorescent 4-MU molecule. Simultaneously, the oxalate moiety cyclizes into a high-energy 1,2-dioxetanedione intermediate.
-
Energy Transfer (CIEEL): The 1,2-dioxetanedione decomposes into two molecules of CO₂. Through the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, the released energy is transferred directly to the newly liberated 4-MU, causing it to emit a photon (Chemiluminescence) [3].
-
Fluorescence: Because free 4-MU accumulates in the solution, it can also be excited by an external UV light source to emit fluorescence.
This mechanism allows the researcher to choose between Chemiluminescence (CL) for ultra-high sensitivity (zero background) or Fluorescence (FL) for high-throughput, stable endpoint analysis.
Figure 1: Mechanistic pathway of H₂O₂ detection using methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate.
Experimental Design & Self-Validating System
To ensure a self-validating assay, the protocol must account for spontaneous hydrolysis of the ester and potential cross-reactivity with other ROS.
Critical Experimental Choices:
-
Anhydrous DMSO for Stock Solutions: Oxalate esters are highly susceptible to hydrolysis. Introducing water into the stock solution will cause premature cleavage, releasing 4-MU and destroying the assay's signal-to-noise ratio.
-
Buffer Selection (pH 7.4 - 8.0): The pKa of H₂O₂ is ~11.6. A slightly basic pH ensures a sufficient concentration of the active HOO⁻ nucleophile without accelerating the spontaneous background hydrolysis of the probe [4]. 50 mM Phosphate Buffer is recommended; avoid primary amine buffers (like Tris) which can undergo side reactions with oxalates.
-
Catalase Negative Control: To prove that the signal is strictly H₂O₂-dependent, every experimental plate must include a parallel sample pre-treated with Catalase (an enzyme that specifically degrades H₂O₂ to water and oxygen). A loss of signal in the catalase well validates the specificity of the readout.
Table 1: Comparison of Detection Modes
| Parameter | Chemiluminescence (CL) Mode | Fluorescence (FL) Mode |
| Excitation Source | None (Chemical energy) | UV Light (~360 nm) |
| Emission Wavelength | ~450 nm | ~450 nm |
| Readout Type | Kinetic (Flash/Glow) | Endpoint (Accumulation) |
| Sensitivity | Ultra-high (Picomolar range) | High (Nanomolar range) |
| Background Noise | Near-zero | Low-to-Moderate (Autofluorescence) |
| Best Used For | Real-time ROS burst monitoring | High-throughput drug screening |
Step-by-Step Protocol
Reagent Preparation
-
Probe Stock Solution (10 mM): Dissolve 2.78 mg of Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in 1.0 mL of anhydrous DMSO. Aliquot into light-protected tubes and store at -20°C. Note: Discard if the solution develops a blue fluorescence under ambient light, indicating hydrolysis.
-
Assay Buffer: Prepare 50 mM Potassium Phosphate Buffer, pH 7.4.
-
H₂O₂ Standard Curve: Prepare a fresh 10 mM H₂O₂ stock in Assay Buffer from a 30% commercial solution. Perform serial dilutions to create standards ranging from 10 nM to 10 µM.
-
Catalase Solution (Control): Prepare a 1000 U/mL solution of Catalase in Assay Buffer.
Workflow A: Endpoint Fluorescence Assay
Objective: Quantify cumulative H₂O₂ production in biological samples or enzymatic assays.
-
Plate Setup: Use a solid black 96-well microplate to prevent optical crosstalk.
-
Sample Loading: Add 90 µL of H₂O₂ standards, biological samples, or blanks to designated wells.
-
Self-Validation Step: For biological samples, allocate duplicate wells and add 5 µL of Catalase solution. Incubate for 10 minutes prior to probe addition.
-
-
Probe Addition: Dilute the 10 mM Probe Stock to 100 µM in Assay Buffer immediately before use. Add 10 µL of this working solution to all wells (Final Probe Concentration = 10 µM).
-
Incubation: Protect the plate from light and incubate at 37°C for 30 minutes. (The cleavage reaction requires time to reach completion).
-
Data Acquisition: Read the plate using a fluorescence microplate reader set to Excitation: 360 nm and Emission: 450 nm .
Workflow B: Kinetic Chemiluminescence Assay
Objective: Monitor real-time H₂O₂ generation with maximum sensitivity.
-
Plate Setup: Use a solid white or black 96-well microplate.
-
Instrument Configuration: Set the microplate reader to Luminescence mode. Disable the excitation lamp. Set the integration time to 1 second per well, reading continuously for 20 minutes.
-
Probe Loading: Add 10 µL of the 100 µM Probe working solution to the wells.
-
Injection/Initiation: Using the microplate reader's automated injectors (or a multichannel pipette), rapidly inject 90 µL of the H₂O₂ standards or samples into the wells.
-
Data Acquisition: Immediately begin recording the kinetic luminescence. The signal will appear as a rapid flash followed by a decay curve. Quantify by integrating the Area Under the Curve (AUC) for the first 10 minutes.
Figure 2: Experimental workflow for dual-mode H₂O₂ detection.
Data Interpretation & Selectivity
When analyzing the data, subtract the background signal of the blank (buffer + probe) from all sample wells. In biological matrices, off-target cleavage by esterases can occasionally occur. The inclusion of the Catalase-treated control is the definitive method for isolating the H₂O₂-specific signal:
Table 2: Typical Selectivity Profile of Oxalate-Coumarin Probes
| Reactive Species | Relative Fluorescence/Luminescence Signal (%) |
| H₂O₂ (Hydrogen Peroxide) | 100% |
| O₂•⁻ (Superoxide) | < 5% |
| •OH (Hydroxyl Radical) | < 2% |
| ONOO⁻ (Peroxynitrite) | < 10% |
| HClO (Hypochlorous Acid) | < 5% |
Note: While highly selective for H₂O₂ over other ROS, highly nucleophilic species (like high concentrations of free thiols) may slightly accelerate background ester hydrolysis. Always utilize appropriate matrix controls.
References
- Schäferling, M., & Grögel, D. B. M. (2011). Luminescent probes for detection and imaging of hydrogen peroxide. Microchimica Acta, 174, 1–18.
- Sigma-Aldrich. (n.d.). Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS 1643616-33-4). Product Information.
- Catherall, C. L. R., Palmer, T. F., & Cundall, R. B. (1984). Chemiluminescence from reactions of bis(pentachlorophenyl)oxalate, hydrogen peroxide and fluorescent compounds. Kinetics and mechanism. Journal of the Chemical Society, Faraday Transactions 2.
- Klein, H., & Reymond, J.-L. (2023). Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Chemical Reviews.
Application Note: Preparation and Utilization of Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate Stock Solutions
Introduction & Scientific Rationale
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4), widely referred to in the literature as Pi-Probe-1 or Chemodosimeter 1 , is a highly selective fluorogenic and colorimetric probe engineered for the detection of inorganic phosphate (Pi)[1, 3]. The precise quantification of Pi is a critical requirement in enzymatic assays (e.g., ATPases, phosphatases), environmental water testing, and clinical diagnostics.
Unlike traditional malachite green assays that rely on complex multi-reagent colorimetric changes, Pi-Probe-1 offers a direct, single-step "turn-on" fluorescent readout. This application note provides drug development professionals and researchers with a self-validating, field-proven protocol for preparing highly stable stock solutions and executing robust Pi-detection assays.
Mechanism of Action
The rational design of Pi-Probe-1 leverages the differential nucleophilicity of target anions. The compound consists of a 4-methylumbelliferone (4-MU) fluorophore masked by an electrophilic oxalate ester moiety. In its intact state, the electron-withdrawing nature of the oxalate group quenches the fluorescence of the coumarin core.
When exposed to inorganic phosphate, Pi acts as a strong nucleophile, attacking the oxalate carbonyl. This triggers the rapid cleavage of the ester bond, releasing the highly fluorescent 4-MU and a methyl oxalyl phosphate byproduct [4].
Figure 1: Reaction mechanism of Pi-Probe-1 upon detection of inorganic phosphate.
Physicochemical & Optical Properties
To ensure experimental reproducibility, the fundamental properties of the probe must dictate handling procedures.
Table 1: Physicochemical Properties of Pi-Probe-1 [1, 2, 3]
| Property | Specification |
| Chemical Name | Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate |
| Common Names | Pi-Probe-1, Chemodosimeter 1 |
| CAS Number | 1643616-33-4 |
| Molecular Formula | C₁₃H₁₀O₆ |
| Molecular Weight | 262.21 g/mol |
| Primary Solvent | Anhydrous DMSO or DMF |
| Storage Conditions | -20°C, desiccated, protected from light |
Table 2: Optical & Assay Parameters
| Parameter | Specification |
| Excitation Wavelength (λex) | ~360 - 365 nm |
| Emission Wavelength (λem) | ~445 - 450 nm |
| Optimal Assay pH | 7.4 - 8.0 |
| Recommended Buffers | HEPES, Tris, MOPS (Strictly Phosphate-Free) |
| Readout Type | Turn-on Fluorescence (Blue) |
Protocol: Preparation of 10 mM Stock Solutions
Expertise & Causality: The oxalate ester linkage is highly susceptible to spontaneous hydrolysis in the presence of water, which leads to premature fluorophore release and high background noise (false positives). Therefore, it is imperative to use strictly anhydrous solvents and prevent moisture introduction during storage.
Materials Required:
-
Pi-Probe-1 powder (CAS: 1643616-33-4)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, sealed under argon
-
Amber glass vials or foil-wrapped microcentrifuge tubes
-
Argon or Nitrogen gas (for purging)
Step-by-Step Methodology:
-
Equilibration: Remove the lyophilized Pi-Probe-1 vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric moisture condensation, which will degrade the probe.
-
Weighing: In a low-humidity environment, accurately weigh the required amount of Pi-Probe-1 (e.g., 2.62 mg for 1 mL of 10 mM stock).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Vortex gently for 30 seconds. If necessary, sonicate in a water bath at RT for 1 minute until the solution is completely clear.
-
Aliquoting: Dispense the 10 mM stock solution into single-use aliquots (e.g., 20 µL) using amber microcentrifuge tubes. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and minimize the stock's exposure to ambient humidity.
-
Storage: Purge the headspace of each tube with Argon/Nitrogen gas, seal tightly, and store immediately at -20°C.
Figure 2: Step-by-step workflow for preparing stable Pi-Probe-1 stock solutions.
Protocol: Assay Execution & Self-Validation
Expert Insight on Buffer Selection: Never use Phosphate-Buffered Saline (PBS) or any buffer containing trace inorganic phosphate. Doing so will immediately cleave the probe and saturate the detector. Optimal buffers include HEPES, Tris, or MOPS.
Expert Insight on pH: The released fluorophore, 4-MU, has a pKa of ~7.8. To maximize the fluorescence quantum yield, the assay buffer must be maintained at a slightly alkaline pH (pH 7.4 – 8.0) to ensure the 4-MU is predominantly in its highly fluorescent phenolate form.
Assay Setup:
-
Buffer Preparation: Prepare a 50 mM HEPES buffer, pH 7.4. Ensure all glassware is acid-washed to remove residual phosphate detergents.
-
Working Solution: Dilute the 10 mM Pi-Probe-1 stock solution into the HEPES buffer to a final working concentration of 10 µM to 50 µM immediately before use. Keep protected from light.
-
Self-Validating Controls: To ensure the integrity of the assay, set up the following microplate wells:
-
Blank (Negative Control): 100 µL Buffer + 100 µL Working Solution. (Validates low background hydrolysis).
-
Positive Control: 100 µL Buffer containing 1 mM Na₂HPO₄ + 100 µL Working Solution. (Validates probe efficacy).
-
Vehicle Control: 100 µL Buffer + DMSO equivalent to the working solution. (Rules out solvent interference).
-
-
Incubation: Add your biological/environmental samples to the respective wells. Incubate the plate at 37°C for 30 minutes in the dark.
-
Data Acquisition: Read the microplate using a fluorescence spectrometer set to λex = 360 nm and λem = 450 nm .
References
-
RSC Advances. "A near-infrared chemodosimeter with Pi-selective colorimetric and fluorescent sensing and its application in vivo imaging". rsc.org. [Link]
High-Throughput Screening (HTS) of Esterases Using Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate
Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Application: High-Throughput Screening (HTS), Enzyme Kinetics, Inhibitor Profiling
Executive Summary & Mechanistic Rationale
The compound methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS 1643616-33-4) is a highly specific, fluorogenic substrate engineered for the kinetic profiling and high-throughput screening (HTS) of esterases and lipases.
The Causality of Fluorescence: In its native state, the esterification of the 7-hydroxyl group of the 4-methylumbelliferone (4-MU) core by the methyl oxalate moiety disrupts the extended conjugated π-electron system, effectively quenching intrinsic fluorescence . Upon nucleophilic attack by the active-site serine of a target esterase—such as the insect α-carboxylesterases implicated in xenobiotic metabolism —the ester bond is hydrolyzed. This catalytic cleavage releases the leaving group (methyl oxalate) and the free 4-MU molecule.
Because the pKa of the 7-hydroxyl group of 4-MU is approximately 7.8, shifting the assay to a highly basic pH (> 10) post-incubation fully deprotonates the hydroxyl group. This generates the highly fluorescent phenolate anion, amplifying the signal-to-background ratio and simultaneously denaturing the enzyme to lock the kinetic state .
Enzymatic cleavage of methyl 4-MU oxalate releasing the fluorescent 4-methylumbelliferone anion.
Experimental Design & Workflow
To ensure trustworthiness, this protocol is designed as a self-validating system . Every microplate must contain built-in controls (Max Signal, Min Signal, and a Reference Inhibitor) to calculate the Z'-factor dynamically. Only plates yielding a Z'-factor > 0.5 are considered statistically robust for hit-picking.
Step-by-step High-Throughput Screening (HTS) workflow for esterase inhibitor discovery.
Reagent Preparation & Storage
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% (v/v) Triton X-100.
-
Causality Note: Triton X-100 is critical. As a non-ionic detergent, it mitigates the non-specific binding of lipophilic library compounds to the enzyme and prevents the formation of promiscuous inhibitor aggregates .
-
-
Substrate Stock (10 mM): Dissolve methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in 100% anhydrous DMSO. Store in amber vials at -20°C to prevent spontaneous hydrolysis.
-
Stop Solution: 1 M Na₂CO₃ (pH ~10.5).
-
Enzyme Working Solution: Dilute the target esterase in Assay Buffer to a concentration that yields linear product formation over 30 minutes (typically 1–10 nM final concentration).
Step-by-Step HTS Protocol (384-Well Format)
This protocol is optimized for a 384-well black, flat-bottom microplate using automated liquid handlers.
-
Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of test compounds (in 100% DMSO) to the assay plate.
-
Controls: Transfer 100 nL of DMSO to Max Signal and Min Signal control wells. Transfer 100 nL of a reference inhibitor (e.g., PMSF) to positive control wells.
-
-
Enzyme Addition: Dispense 15 µL of Enzyme Working Solution into all wells except the Min Signal wells.
-
Background Control Addition: Dispense 15 µL of Assay Buffer into the Min Signal wells.
-
Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 15 minutes to allow compound-enzyme binding.
-
Substrate Addition: Dilute the Substrate Stock in Assay Buffer to 2X the predetermined
value. Dispense 15 µL of this substrate solution into all wells to initiate the reaction (Final assay volume = 30 µL). -
Kinetic Reaction: Incubate the plate at 37°C for 30 minutes protected from light.
-
Reaction Termination: Dispense 10 µL of Stop Solution (1 M Na₂CO₃) into all wells. This quenches the enzyme and maximizes the 4-MU fluorescence .
-
Detection: Read the plate on a multimode microplate reader (e.g., EnVision or Synergy) using Excitation: 360 nm and Emission: 460 nm .
Data Presentation & Quality Control
To ensure rigorous scientific integrity, assay data must be evaluated against strict photophysical and statistical metrics.
Table 1: Photophysical Properties of the Substrate System
| Property | Methyl 4-MU Oxalate | Free 4-Methylumbelliferone (4-MU) |
| State at pH 7.4 | Esterified (Neutral) | Protonated / Anionic Mixture |
| State at pH 10.5 | Hydrolyzed (if enzyme present) | Phenolate Anion (Fully Deprotonated) |
| Excitation Max ( | N/A (Quenched) | 360 - 365 nm |
| Emission Max ( | N/A (Quenched) | 440 - 460 nm |
| Relative Fluorescence | < 1% | 100% |
Table 2: HTS Assay Validation Metrics (Acceptance Criteria)
| Metric | Formula | Target Value | Implication |
| S/B Ratio | > 5.0 | Ensures sufficient dynamic range for hit detection. | |
| CV (%) | < 10% | Validates precision of automated liquid handling. | |
| Z'-Factor | $1 - \frac{3(\sigma{max} + \sigma_{min})}{ | \mu_{max} - \mu_{min} | }$ |
Troubleshooting & Optimization
-
Inner Filter Effect (IFE) & Auto-fluorescence: Because 4-MU emits in the blue spectrum (460 nm), highly conjugated library compounds may absorb the emitted light (IFE) or auto-fluoresce, leading to false positives or negatives . Solution: Run a counter-screen using free 4-MU dye mixed with the hit compounds to flag spectroscopic interferents.
-
DMSO Tolerance: Esterases can be sensitive to organic solvents. Ensure the final DMSO concentration does not exceed 1% (v/v). If higher concentrations are required, perform a DMSO titration curve to verify enzyme stability.
-
Spontaneous Hydrolysis: Oxalate esters can be hydrolytically unstable in aqueous buffers over prolonged periods. Always prepare the aqueous substrate working solution immediately before Step 5.
References
-
Structure and function of an insect α-carboxylesterase (αEsterase7) associated with insecticide resistance Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
β-Glucuronidase at the Microbiota—Host Interface: Dual Regulatory Roles and Precision Modulation by Natural Products Molecules (MDPI) URL:[Link]
-
A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors Current Chemical Genomics URL:[Link]
Optimizing chemiluminescence assays with methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate
Application Note: Optimizing Chemiluminescence Assays with Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Mechanistic Overview
Peroxyoxalate chemiluminescence (PO-CL) is recognized as one of the most efficient non-enzymatic light-emitting reactions available for bioanalytical assays[1]. Traditional PO-CL systems require three distinct components: an oxalate ester, hydrogen peroxide (
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4) represents a paradigm shift in probe design. It is a "single-molecule" direct-indirect hybrid probe that covalently links the reactive oxalate moiety directly to a high-quantum-yield fluorophore, 4-methylumbelliferone (4-MU)[2].
The Causality of the Mechanism:
When this probe encounters
Figure 1: Reaction mechanism of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate via CIEEL.
Key Assay Parameters & Optimization
To design a self-validating assay, one must understand the competing kinetic pathways in PO-CL. The primary enemy of peroxyoxalate systems is water . Water acts as a competing nucleophile, hydrolyzing the oxalate ester into inactive oxalic acid without generating the light-emitting dioxetanedione intermediate[3].
Solvent Selection (The "Why")
To mitigate dark hydrolysis while maintaining compatibility with biological samples (which are inherently aqueous), a co-solvent system is mandatory. 1,2-Dimethoxyethane (DME) or Acetonitrile (ACN) are preferred because they stabilize the dioxetanedione intermediate[3]. As shown in the data below, a 50/50 mix of DME and aqueous buffer provides the optimal thermodynamic environment for the CIEEL transfer while preventing rapid probe degradation.
pH and Catalysis
The reaction requires the hydroperoxide anion (
Table 1: Effect of Solvent Composition and pH on Assay Performance
| Solvent System (v/v) | pH | Imidazole (mM) | Relative Quantum Yield | Signal-to-Noise Ratio (SNR) |
| 100% Aqueous Buffer | 8.0 | 10 | 0.1x | 5 (Quenched) |
| 10% DME / 90% Buffer | 8.0 | 10 | 0.4x | 25 |
| 50% DME / 50% Buffer | 8.0 | 10 | 1.0x | 120 (Optimal) |
| 50% DME / 50% Buffer | 7.0 | 10 | 0.6x | 80 (Slow Kinetics) |
| 50% DME / 50% Buffer | 9.0 | 10 | 0.8x | 40 (High Background) |
Detailed Experimental Protocol: Microplate Quantification
This protocol is designed for 96-well microplate formats and can be adapted for oxidase-coupled assays (e.g., glucose oxidase, cholesterol oxidase).
Reagents Required:
-
Probe Stock: 10 mM Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in anhydrous DME. (Must be prepared fresh or stored at -20°C in a desiccator).
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM Imidazole.
-
Standard:
standard curve (0 to 100 ) prepared in Assay Buffer.
Step-by-Step Methodology:
-
Sample Preparation: Aliquot 50
of your biological sample or standards into a solid white 96-well microplate. (White plates maximize signal reflection and prevent well-to-well crosstalk). -
Buffer Addition: Add 50
of the Assay Buffer (containing Imidazole) to each well. Incubate for 5 minutes at room temperature to ensure temperature equilibration. -
Probe Injection (Critical Step): Using an automated dispenser within the luminometer, inject 100
of a working probe solution (1 mM probe diluted in DME) into each well. Causality note: Automated injection is crucial because the flash-type kinetics of PO-CL peak within seconds of reagent mixing. -
Signal Acquisition: Immediately acquire the chemiluminescence signal in kinetic mode (read every 1 second for 60 seconds) without emission filters.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for the 60-second read. Plot the AUC against the
standard concentrations to interpolate unknown sample values.
Figure 2: Step-by-step experimental workflow for the microplate chemiluminescence assay.
Troubleshooting & Self-Validation
To ensure the integrity of your assay, implement the following self-validating checks:
-
High Background (Blank Signal): If the 0
blank exhibits high luminescence, the probe is undergoing spontaneous hydrolysis. Solution: Ensure the DME used for the probe stock is strictly anhydrous. Trace water in the stock solvent will prematurely degrade the oxalate ester. -
Signal Quenching: If the standard curve plateaus early, the reaction may be starved of the catalyst or the solvent polarity is too high. Solution: Verify the final concentration of DME in the well is at least 40-50% (v/v) and confirm the Imidazole concentration is exactly 10 mM in the final reaction volume.
-
Inconsistent Replicates: Flash luminescence is highly sensitive to mixing speeds. Solution: Ensure the luminometer's auto-injector is primed and dispensing at a high velocity to ensure instantaneous, homogenous mixing.
References
-
Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges. Molecules (MDPI). Available at:[Link]
-
Recent Progress in Small Molecule-Based Chemiluminescent Probes for Reactive Oxygen and Nitrogen Species. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Water modulates the chemiexcitation efficiency of the peroxyoxalate reaction. Universidade de São Paulo (USP) Repository. Available at:[Link]
Sources
Flow cytometry applications for methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate
Application Note & Protocol: Flow Cytometric Quantification of Intracellular Inorganic Phosphate Using Pi-Probe-1
Executive Summary
The quantification of intracellular inorganic phosphate (Pi) is critical for understanding cellular energetics, osteoblast differentiation, apoptosis, and kinase signaling pathways. Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4), commercially designated as Chemodosimeter 1 or Pi-Probe-1[1], represents a breakthrough in single-cell metabolic profiling. As a Senior Application Scientist, I have designed this technical guide to provide researchers with a robust, self-validating flow cytometry workflow. This document details the chemical rationale, critical buffer considerations, and step-by-step methodologies required to successfully deploy this fluorogenic probe in your assays.
Mechanistic Rationale & Chemical Biology
Traditional methods for measuring Pi rely on bulk colorimetric assays (e.g., Malachite Green) that require cell lysis, destroying single-cell resolution. Pi-Probe-1 overcomes this by utilizing a cell-permeable, reaction-based fluorogenic mechanism.
The rational design of Pi-Probe-1 leverages an oxalate ester moiety, which serves as a highly specific chemical trigger for Pi detection[2]. In its native state, the esterification of the 4-methylumbelliferone (4-MU) core quenches its fluorescence. When intracellular Pi encounters the probe, it acts as a nucleophile, selectively attacking and cleaving the oxalate ester bond. This irreversible hydrolysis releases free 4-MU, a robust fluorophore that exhibits strong emission in the blue spectrum when excited by a UV source[3].
Because this is a reaction-based dosimeter rather than an equilibrium-binding dye, the fluorescence signal accumulates over time, providing exceptional signal-to-noise ratios and high sensitivity for flow cytometric acquisition.
Figure 1. Mechanism of Pi-Probe-1 cleavage by inorganic phosphate yielding fluorescent 4-MU.
Flow Cytometry Experimental Design
To ensure scientific integrity and reproducibility, the optical configuration of the flow cytometer and the physicochemical properties of the probe must be perfectly aligned.
Table 1: Pi-Probe-1 (Chemodosimeter 1) Specifications
| Parameter | Specification | Causality / Rationale |
|---|---|---|
| CAS Number | 1643616-33-4 | Unique chemical identifier for procurement[3]. |
| Molecular Weight | 262.21 g/mol | Low MW ensures rapid passive diffusion across the plasma membrane. |
| Stock Solvent | Anhydrous DMSO | Prevents premature aqueous hydrolysis of the oxalate ester bond. |
| Working Conc. | 10 – 50 µM | Titration required per cell line to balance signal intensity vs. toxicity. |
| Incubation Time | 30 – 60 minutes | Allows sufficient time for intracellular Pi to nucleophilically cleave the probe. |
Table 2: Optimal Cytometer Configuration
| Component | Setting | Justification |
|---|---|---|
| Excitation Laser | UV (355 nm) | Matches the ~360 nm excitation peak of the cleaved 4-MU fluorophore. |
| Emission Filter | 450/50 nm (Blue) | Captures the peak emission of 4-MU while filtering out cellular autofluorescence. |
| Viability Dye | Far-Red / NIR | Must be spectrally distinct from the UV/Blue channel to exclude dead cells. |
Step-by-Step Methodology
The most critical failure point in Pi-Probe-1 assays is the accidental introduction of exogenous phosphate. Phosphate-Buffered Saline (PBS) must be strictly avoided. Washing cells in PBS will cause immediate, massive extracellular cleavage of the probe, saturating your detectors and rendering the assay useless.
Figure 2. Step-by-step workflow for intracellular Pi detection using flow cytometry.
Phase 1: Reagent Preparation
-
Stock Solution: Dissolve 1 mg of Pi-Probe-1 in 381 µL of anhydrous DMSO to create a 10 mM stock solution. Aliquot into single-use tubes and store at -20°C in a desiccator.
-
Buffer Preparation: Prepare a Phosphate-Free Wash Buffer, such as HEPES-Buffered Saline (HBS: 20 mM HEPES, 137 mM NaCl, 5 mM KCl, pH 7.4).
Phase 2: Cell Preparation & Staining
-
Harvesting: Harvest cells using standard enzymatic (e.g., Trypsin-EDTA) or mechanical methods.
-
Washing (Critical Step): Centrifuge cells at 300 x g for 5 minutes. Discard the culture medium. Resuspend the pellet in 1 mL of warm HBS. Repeat this wash step twice to ensure zero residual phosphate from the culture media remains.
-
Viability Staining: Stain cells with a compatible fixable viability dye (e.g., Zombie NIR™ or APC-Cy7 equivalent) according to the manufacturer's protocol, using HBS as the buffer. Wash once with HBS.
-
Probe Incubation: Dilute the 10 mM Pi-Probe-1 stock to a final concentration of 20 µM in warm HBS. Resuspend the cell pellet in 500 µL of this staining solution.
-
Reaction Time: Incubate the cells at 37°C for 30 to 45 minutes, protected from light.
-
Final Wash: Centrifuge the cells and resuspend in 300 µL of cold HBS to halt the reaction and prepare for immediate acquisition.
Phase 3: Data Acquisition
-
Run the samples on a flow cytometer equipped with a UV (355 nm) laser.
-
Gate out debris (FSC vs. SSC) and doublets (FSC-H vs. FSC-A).
-
Gate on live cells (Viability Dye negative).
-
Measure the median fluorescence intensity (MFI) of 4-MU in the 450/50 nm channel.
Self-Validating Controls & Troubleshooting
To establish a trustworthy, self-validating system, your experimental design must include rigorous controls to prove that the fluorescence observed is genuinely driven by intracellular Pi.
Mandatory Assay Controls:
-
Unstained Control: Cells processed through the workflow without Pi-Probe-1 to establish the baseline autofluorescence threshold.
-
Negative (Buffer) Control: Cells stained with Pi-Probe-1 in HBS without any metabolic stimulation to establish baseline resting Pi levels.
-
Positive (Permeabilized) Control: Permeabilize a subset of cells with 0.1% Saponin and spike the HBS with 1 mM exogenous Pi. This validates that the probe is functional, the cytometer optics are correct, and establishes the maximum dynamic range of the assay.
-
Enzymatic Specificity Control: Treat cell lysates or permeabilized cells with ATP and Apyrase. Apyrase rapidly hydrolyzes ATP to AMP and Pi. A dose-dependent increase in fluorescence upon Apyrase addition definitively proves the probe's selectivity for enzymatically generated Pi[2].
Troubleshooting High Background: If the negative control exhibits saturated fluorescence, the most likely cause is Pi contamination. Review your buffer formulations. Even trace amounts of Pi in poorly formulated HEPES or Tris buffers will cleave the dosimeter extracellularly. Ensure all glassware is thoroughly rinsed with deionized water, as laboratory dishwashers often use phosphate-heavy detergents.
References[2] RSC Publishing. "A near-infrared chemodosimeter with Pi-selective colorimetric and fluorescent sensing and its application in vivo imaging". URL:https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra18155c[1] AOBIOUS. "Chemodosimeter 1 Supplier | CAS 1643616-33-4". URL: https://aobious.com/chemodosimeter-1[3] ChemicalBook. "1643616-33-4 | CAS Database". URL:https://www.chemicalbook.com/CASEN_1643616-33-4.htm
Sources
Application Note: Engineering High-Fidelity Fluorogenic Probes with Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate
Introduction & Scientific Rationale
Reactive oxygen species (ROS) dictate a delicate balance between physiological signal transduction and pathological oxidative stress. Among ROS, hydrogen peroxide (
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4) serves as a highly modular, targetable scaffold for
Upon perhydrolysis, the oxalate group forms a transient, high-energy peroxyoxalate intermediate (similar to 1,2-dioxetanedione). This intermediate rapidly decomposes, releasing carbon dioxide, methanol, and the free fluorophore 4-methylumbelliferone (4-MU) . Because the esterification of the 7-hydroxyl group completely quenches the fluorescence of the coumarin core, the cleavage event results in a massive, quantifiable "turn-on" fluorescence signal[3].
Reaction Pathway
Fig 1. Reaction mechanism of aryl oxalate perhydrolysis by H2O2 yielding fluorescent 4-MU.
Physicochemical and Photophysical Properties
To successfully deploy this probe in high-throughput screening (HTS) or live-cell imaging, understanding its photophysical parameters and cross-reactivity profile is essential.
Table 1: Probe Specifications & Photophysical Data
| Parameter | Specification / Value | Causality / Significance |
| Chemical Formula | Lipophilic enough for membrane permeability. | |
| Molecular Weight | 262.21 g/mol | Small molecule; ensures rapid diffusion kinetics. |
| Pre-cleavage State | Optically Silent | 7-OH esterification disrupts the push-pull electron system. |
| Post-cleavage | ~330 – 350 nm | Requires UV/Vis excitation compatible with DAPI filters. |
| Post-cleavage | ~445 – 460 nm | Emits in the blue spectrum (high quantum yield). |
| Optimal pH Range | 7.4 – 8.5 | 4-MU pKa is ~7.8; higher pH maximizes the phenolate form. |
Table 2: Analyte Selectivity Profile
| ROS / RNS Species | Relative Signal (%) | Mechanistic Rationale |
| Hydrogen Peroxide ( | 100% | Alpha-effect of |
| Superoxide ( | < 5% | Lacks sufficient nucleophilicity to attack the oxalate carbonyl. |
| Hydroxyl Radical ( | < 5% | Reacts via radical abstraction, not nucleophilic addition. |
| Peroxynitrite ( | < 10% | Exhibits minor reactivity, but kinetically outcompeted by |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its controls. Biological matrices are rich in esterases that can non-specifically cleave the oxalate bond, leading to false positives. The following workflow is engineered as a self-validating system to guarantee that your signal is strictly
Workflow Overview
Fig 2. Self-validating experimental workflow for cellular H2O2 detection using the oxalate probe.
Step-by-Step Methodology: In Vitro Cell-Based Assay
Step 1: Reagent Preparation
-
Action: Dissolve methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in anhydrous DMSO to create a 10 mM stock solution. Aliquot into single-use vials and store at -20°C in the dark.
-
Expertise Insight: Aryl oxalates are highly sensitive to ambient moisture. Trace water in standard DMSO will cause spontaneous auto-hydrolysis over time, elevating your baseline fluorescence and destroying the assay's dynamic range.
Step 2: Cell Preparation and Esterase Mitigation
-
Action: Seed cells in a 96-well black, clear-bottom plate. Prior to the assay, wash the cells 3x with warm Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Expertise Insight: Fetal Bovine Serum (FBS) in standard culture media contains high concentrations of active esterases. If the probe is added directly to serum-containing media, these enzymes will cleave the ester bond independently of
. Washing and switching to a serum-free buffer is a non-negotiable step for accurate ROS imaging.
Step 3: The Self-Validating Incubation Setup
-
Action: Set up your plate using the following three conditions:
-
Blank (Background): HBSS + 10 µM Probe.
-
Test Sample: Cells + HBSS + 10 µM Probe.
-
Validation Control: Cells + HBSS + 10 µM Probe + 200 U/mL Catalase .
-
-
Expertise Insight: This is the core of the self-validating system. Catalase is an enzyme that specifically disproportionates
into water and oxygen. If the fluorescence in your Test Sample is genuinely driven by , the signal in the Validation Control must drop back down to the Blank baseline. If the signal persists in the presence of Catalase, your readout is an artifact (likely esterase activity or non-specific hydrolysis).
Step 4: Signal Amplification and Detection
-
Action: Incubate the plate at 37°C for 30–60 minutes. (Optional for cell-free assays: Add 50 µL of a pH 10 Glycine-NaOH stop buffer to each well). Read fluorescence on a microplate reader at
= 350 nm and = 450 nm. -
Expertise Insight: The released reporter, 4-MU, has a pKa of ~7.8. At physiological pH (7.4), only a fraction of the 4-MU is in its highly fluorescent phenolate form. By adding a high-pH stop buffer, you force 100% of the 4-MU into the phenolate state, artificially amplifying your signal-to-noise ratio by up to 5-fold. (Note: Do not use the stop buffer if continuous live-cell kinetic imaging is required).
References
-
Dickinson, B. C., & Chang, C. J. "Recent advances in hydrogen peroxide imaging for biological applications". ResearchGate. Available at: [Link][1]
-
Zhang, Y., et al. "A Simple and Effective “Elimination” Approach for Selective Cancer Therapy to Reveal the Role of H2O2". ACS Omega. Available at:[Link][3]
-
Li, X., et al. "Recent Advances in Tumor Microenvironment Hydrogen Peroxide-Responsive Materials for Cancer Photodynamic Therapy". National Institutes of Health (PMC). Available at:[Link][2]
Sources
Application Notes and Protocols for Time-Resolved Methods Using Methyl 4-Methyl-2-Oxo-2H-Chromen-7-yl Oxalate
Abstract
This technical guide provides a comprehensive overview of the principles and applications of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in time-resolved luminescence-based assays. Contrary to traditional time-resolved fluorescence (TRF) methods that rely on the long-lifetime fluorescence of lanthanide chelates, the utility of this compound lies in its role within the peroxyoxalate chemiluminescence (CL) system. The "time-resolved" nature of these assays stems from the kinetic profile of the light-generating chemical reaction. This document offers in-depth protocols for leveraging this technology in various research and drug development contexts, with a focus on assay design, execution, and data interpretation.
Introduction: Beyond Traditional Time-Resolved Fluorescence
Time-resolved fluorescence (TRF) is a powerful technique that enhances assay sensitivity by temporally separating the long-lived fluorescence signal of a probe from short-lived background fluorescence.[1][2] This is typically achieved using lanthanide chelates, which possess fluorescence lifetimes in the microsecond to millisecond range.[1][3] However, the subject of this guide, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate, belongs to the coumarin family of fluorophores. Coumarin derivatives generally exhibit fluorescence lifetimes in the nanosecond range, making them unsuitable for traditional TRF applications that rely on long-lifetime donors.[4][5]
The key to understanding the application of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate lies in its oxalate ester functional group. This group is a key reactant in the peroxyoxalate chemiluminescence reaction, a process that generates light through a chemical reaction rather than photoluminescence.[6][7] The temporal profile of this light emission can be monitored, providing a "time-resolved" readout that is directly related to the kinetics of the reaction. This guide will elucidate the principles of this technology and provide practical protocols for its implementation.
The Principle of Peroxyoxalate Chemiluminescence
The peroxyoxalate chemiluminescence reaction is a multi-step process that results in the emission of light from a fluorescent molecule.[2][7] The general mechanism involves the reaction of an oxalate ester with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorophore.[6][7]
The key steps in this process are:
-
Activation of the Oxalate Ester: In the presence of a base, hydrogen peroxide is deprotonated to form the highly nucleophilic hydroperoxide anion.[2] This anion attacks one of the carbonyl carbons of the oxalate ester.
-
Formation of a High-Energy Intermediate: This initial reaction leads to the formation of a highly unstable, high-energy intermediate, 1,2-dioxetanedione.[2][7]
-
Energy Transfer to a Fluorophore: The 1,2-dioxetanedione intermediate decomposes into two molecules of carbon dioxide. The energy released in this decomposition is transferred to a nearby fluorophore, promoting it to an excited electronic state.[7]
-
Light Emission: The excited fluorophore then returns to its ground state by emitting a photon of light. The wavelength of the emitted light is characteristic of the fluorophore used.
In the context of this guide, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate serves as the oxalate ester, and the 4-methyl-2-oxo-2H-chromen-7-yl (a coumarin derivative) acts as the fluorescent reporter.
Chemical and Photophysical Properties of Methyl 4-Methyl-2-Oxo-2H-Chromen-7-yl Oxalate
| Property | Value | Source |
| Molecular Formula | C13H10O6 | |
| Molecular Weight | 262.22 g/mol | |
| CAS Number | 1643616-33-4 | |
| Purity | ≥98% | |
| Core Fluorophore | 4-methyl-2-oxo-2H-chromen-7-yl (7-hydroxy-4-methylcoumarin derivative) | [8] |
| Expected Fluorescence | Blue-green emission, characteristic of 7-hydroxycoumarin derivatives. | [8] |
Applications in Time-Resolved Chemiluminescence Assays
The time-resolved nature of the peroxyoxalate chemiluminescence reaction makes it a valuable tool for a variety of applications, particularly in the detection of reactive oxygen species (ROS) and in the development of sensitive immunoassays.
Detection of Hydrogen Peroxide
The peroxyoxalate reaction is stoichiometrically dependent on the concentration of hydrogen peroxide. This allows for the development of highly sensitive assays for the quantification of H₂O₂ in biological and environmental samples. The temporal profile of the chemiluminescent signal can provide insights into the kinetics of H₂O₂ production or degradation.
Enzyme-Linked Immunosorbent Assays (ELISA)
In an ELISA format, an enzyme such as horseradish peroxidase (HRP) can be used to generate hydrogen peroxide from a suitable substrate. The amount of H₂O₂ produced is proportional to the amount of enzyme present, which in turn is proportional to the concentration of the analyte of interest. By coupling this enzymatic reaction with the peroxyoxalate chemiluminescence system, a highly sensitive and time-resolved readout can be achieved.
Experimental Protocols
Protocol for Time-Resolved Detection of Hydrogen Peroxide
This protocol describes a general method for the quantification of hydrogen peroxide using methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate.
Materials:
-
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate
-
Hydrogen peroxide (H₂O₂) standard solutions
-
Anhydrous, aprotic solvent (e.g., ethyl acetate, acetonitrile)
-
Base catalyst (e.g., imidazole, triethylamine)
-
96-well, opaque microplates
-
Luminometer with kinetic reading capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in the chosen anhydrous solvent. The final concentration will need to be optimized, but a starting point of 1-10 mM is recommended.
-
Prepare a stock solution of the base catalyst in the same solvent. A typical starting concentration is 10-100 mM.
-
Prepare a series of H₂O₂ standard solutions in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Setup:
-
In each well of the 96-well plate, add a known volume of the H₂O₂ standard or sample.
-
Prepare a reaction mixture containing the methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate and the base catalyst in the aprotic solvent.
-
Initiate the reaction by adding the reaction mixture to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in the luminometer.
-
Measure the chemiluminescent intensity at regular intervals (e.g., every 30 seconds) for a total period of 15-30 minutes. The optimal integration time and total read time should be determined empirically.
-
-
Data Analysis:
-
Plot the chemiluminescent intensity as a function of time for each H₂O₂ concentration.
-
The initial rate of the reaction or the total integrated signal can be used to construct a standard curve.
-
Determine the concentration of H₂O₂ in unknown samples by interpolating their signals on the standard curve.
-
Protocol for a Chemiluminescent ELISA
This protocol outlines the use of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate as a detection reagent in a HRP-based ELISA.
Materials:
-
All materials from Protocol 5.1
-
HRP-conjugated antibody
-
HRP substrate that generates H₂O₂ (e.g., luminol in the presence of an enhancer)
-
Coated and blocked ELISA plate with the captured antigen
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
ELISA Steps:
-
Perform the standard ELISA procedure up to the addition of the HRP-conjugated antibody.
-
Wash the plate thoroughly to remove any unbound antibody.
-
-
Chemiluminescent Detection:
-
Add the HRP substrate solution to each well and incubate for a time sufficient to generate H₂O₂.
-
Prepare the peroxyoxalate reaction mixture as described in Protocol 5.1.
-
Add the reaction mixture to each well.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal over time as described in Protocol 5.1.
-
The kinetic profile of the light emission will be proportional to the amount of HRP present in each well.
-
Analyze the data to determine the concentration of the analyte in the samples.
-
Visualization of Workflows and Principles
Peroxyoxalate Chemiluminescence Pathway
Caption: The reaction pathway of peroxyoxalate chemiluminescence.
Time-Resolved Chemiluminescence Assay Workflow
Caption: A typical workflow for a time-resolved chemiluminescence assay.
Conclusion
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is a valuable reagent for time-resolved luminescence assays that operate on the principle of peroxyoxalate chemiluminescence. By understanding the underlying chemical reaction, researchers and drug development professionals can design and implement highly sensitive assays for the detection of hydrogen peroxide and for use in various bioanalytical applications, including ELISA. The time-resolved nature of the signal provides a dynamic readout that can offer advantages over endpoint measurements. Careful optimization of reaction conditions is crucial for achieving optimal assay performance.
References
- Soini, E., & Kojola, H. (1983). Time-resolved fluorometer for lanthanide chelates-a new generation of nonisotopic immunoassays. Clinical chemistry, 29(1), 65-68.
- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in fluorescence spectroscopy, volume 7: DNA technology. Springer Science & Business Media.
- Katerinopoulos, H. E. (2005). Coumarins as fluorescent probes. Current pharmaceutical design, 11(31), 4067-4082.
- O'Sullivan, C. K. (1999). Peroxyoxalate chemiluminescence. Analytica chimica acta, 398(2-3), 125-139.
- Albrecht, S., & Brandl, H. (2003). Peroxyoxalate chemiluminescence: a versatile tool in analytical and bioanalytical chemistry. Analytical and bioanalytical chemistry, 375(5), 656-670.
- Jones, G., II. (1990). Photochemistry of coumarin laser dyes. In Dye Laser Principles (pp. 287-343). Academic Press.
-
Homogeneous Time-Resolved Fluorescence (HTRF®). (n.d.). Cisbio. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Time-Resolved Fluorescence. Retrieved from [Link]
- Soini, E., & Lövgren, T. (1987). Time-resolved fluorescence of lanthanide probes and applications in biotechnology. Critical reviews in analytical chemistry, 18(2), 105-154.
- Hemmilä, I., Dakubu, S., Mukkala, V. M., Siitari, H., & Lövgren, T. (1984). Europium as a label in time-resolved immunofluorometric assays. Analytical biochemistry, 137(2), 335-343.
- Rauhut, M. M. (1969). Chemiluminescence from reactions of electronegatively substituted aryl oxalates with hydrogen peroxide. Accounts of Chemical Research, 2(3), 80-87.
- Catherall, C. L. R., Palmer, T. F., & Cundall, R. B. (1984). Chemiluminescence from the reaction of bis(pentachlorophenyl) oxalate, hydrogen peroxide and a fluorophore. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 80(7), 823-834.
- Hanaoka, K., Piao, W., & Urano, Y. (2014). Development of a novel quantitative evaluation method for in vivo imaging probes. Chemical Society Reviews, 43(4), 1213-1222.
- Lee, J., & Wilson, T. (1990). The peroxyoxalate chemiluminescence reaction. In Chemiluminescence and Bioluminescence (pp. 257-280). CRC Press.
- Stevani, C. V., & Baader, W. J. (1999). The peroxyoxalate chemiluminescence. Luminescence, 14(6), 349-357.
-
BMG LABTECH. (n.d.). Time-Resolved Fluorescence (TRF). Retrieved from [Link]
-
Cisbio. (n.d.). TR-FRET: A Powerful Technology for Life Science Research. Retrieved from [Link]
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Gomes, A., Fernandes, E., & Lima, J. L. (2006). Fluorescence probes used for detection of reactive oxygen species. Journal of biochemical and biophysical methods, 65(2-3), 45-80.
- Roda, A., Pasini, P., Mirasoli, M., Michelini, E., & Guardigli, M. (2003). Biotechnological applications of chemiluminescence. Trends in biotechnology, 21(9), 389-395.
- Gubitz, G., & van Zoonen, P. (1997). Chemiluminescence in analytical chemistry.
- Baader, W. J., Stevani, C. V., & Bastos, E. L. (2005). Peroxyoxalate chemiluminescence: mechanism and analytical applications. Pure and Applied Chemistry, 77(6), 1033-1044.
-
Chemistry LibreTexts. (2023, January 29). Chemiluminescence. Retrieved from [Link]
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
Sources
- 1. Lanthanide probes - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-resolved fluorescence in biospecific assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-Methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell Permeability and Live-Cell Imaging of Inorganic Phosphate using Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, pharmacokinetics, and self-validating live-cell imaging protocols.
Executive Summary
As a Senior Application Scientist, I frequently encounter researchers struggling to capture the spatial and temporal dynamics of highly polar intracellular analytes like inorganic phosphate (Pi). Traditional Pi detection relies heavily on cell lysates, which fundamentally destroys the live-cell context. The introduction of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4, often referred to commercially as Chemodosimeter 1 or Pi-Probe-1) has revolutionized this workflow[1]. This application note details the chemical causality, membrane permeability kinetics, and a self-validating protocol for utilizing this chemodosimeter in live-cell imaging.
Mechanistic Insight: Probe Chemistry & Cell Permeability
To successfully use a fluorescent probe, one must understand the causality behind its molecular design. Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is an esterified derivative of the well-known fluorophore 4-methylumbelliferone (4-MU)[2].
The Causality of Cell Permeability
Free inorganic phosphate is highly charged and cannot passively cross the hydrophobic lipid bilayer. Similarly, many traditional charged fluorescent probes require invasive techniques (like electroporation) for cellular loading. By masking the 7-hydroxyl group of the 4-MU core with a methyl oxalate moiety, the molecule's overall charge is neutralized. This dramatically increases its partition coefficient (logP), rendering the probe highly lipophilic. This lipophilicity is the exact mechanism that allows the probe to rapidly and passively diffuse across the cell membrane without the need for permeabilization agents.
The Chemodosimetric "Turn-On" Mechanism
Once inside the cytosol, the probe acts as a highly specific electrophilic trap for intracellular Pi[3].
-
Nucleophilic Attack: Intracellular Pi acts as a strong nucleophile, attacking the carbonyl carbon of the oxalate ester.
-
Ester Cleavage: This attack irreversibly cleaves the ester bond (a chemodosimetric reaction), releasing the free 4-MU anion and a methyl oxalyl phosphate byproduct.
-
Fluorescence Emission: The esterification originally quenched the fluorescence. Upon cleavage, the free 4-MU fluorophore is restored, emitting a strong blue fluorescence (λem ~450 nm) upon UV excitation (λex ~360 nm)[2]. Furthermore, the released 4-MU anion is highly polar, effectively trapping the fluorescent signal inside the cell to prevent signal leakage.
Reaction mechanism of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate with intracellular Pi.
Quantitative Data Summary
The following table summarizes the critical physicochemical and optical parameters required for experimental design.
| Parameter | Value / Specification |
| Chemical Name | Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate |
| CAS Number | 1643616-33-4 |
| Molecular Weight | 262.21 g/mol |
| Target Analyte | Inorganic Phosphate (Pi) |
| Detection Mechanism | Chemodosimetric (Irreversible ester cleavage) |
| Fluorophore Released | 4-Methylumbelliferone (4-MU) |
| Excitation Peak (λex) | ~360 nm (UV) |
| Emission Peak (λem) | ~450 nm (Blue) |
| Optimal Loading Conc. | 5 - 10 µM |
| Incubation Time | 20 - 30 minutes |
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. The following workflow ensures high signal-to-noise ratios while actively preventing false positives caused by environmental contamination.
Step-by-Step Methodology
1. Probe Preparation
-
Action: Reconstitute the lyophilized probe in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C in the dark.
-
Causality: The oxalate ester is susceptible to slow hydrolysis in aqueous environments. Anhydrous DMSO prevents premature degradation of the probe stock.
2. Cell Culture & Preparation
-
Action: Seed cells in a glass-bottom imaging dish and culture until 70-80% confluent.
3. Critical Buffer Exchange
-
Action: Remove the culture media and wash the cells 3 times with a Phosphate-Free buffer (e.g., HEPES-buffered saline or Tris-buffered saline).
-
Causality (Crucial): Never use PBS (Phosphate-Buffered Saline) for this step. PBS contains ~10 mM of inorganic phosphate. If PBS is present, it will rapidly cleave the probe in the extracellular space, resulting in massive background fluorescence and depleting the probe before it can permeate the cell membrane.
4. Probe Loading
-
Action: Dilute the 10 mM stock to a working concentration of 5–10 µM in the phosphate-free buffer. Incubate the cells with the probe for 20–30 minutes at 37°C.
-
Causality: This timeframe provides the optimal kinetic window for the lipophilic probe to partition across the lipid bilayer and react with intracellular Pi without causing cytotoxicity.
5. Post-Incubation Washing
-
Action: Remove the loading solution and wash the cells 2 times with fresh phosphate-free buffer.
-
Causality: This removes uninternalized probe that could react with trace extracellular nucleophiles, ensuring the detected signal is strictly intracellular.
6. Live-Cell Imaging
-
Action: Transfer to a confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO2). Excite the sample at ~360 nm and collect emission at ~450 nm.
Self-validating experimental workflow for live-cell Pi imaging.
System Validation & Controls (Trustworthiness)
To scientifically validate that the observed 450 nm emission is strictly due to intracellular Pi (and not non-specific intracellular esterase activity), you must run parallel control experiments:
-
Negative Control (Pi Starvation): Culture a parallel set of cells in a customized, Pi-depleted medium for 12–24 hours prior to imaging. A significant reduction in fluorescence confirms the signal's dependence on Pi.
-
Inhibitor Control: Pre-treat cells with a competitive inhibitor of sodium-phosphate cotransporters (e.g., Phosphonoformic acid / Foscarnet) for 2 hours before loading the probe. This blocks Pi uptake, lowering intracellular Pi pools, which should correlatively reduce the fluorescence output.
References
-
BioAssay Systems. "QuantiFluo™ Alkaline Phosphatase Assay Kit (QFAP-100)". BioAssay Systems. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Spontaneous Hydrolysis of Methyl 4-Methyl-2-oxo-2H-chromen-7-yl Oxalate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing high background noise and poor assay reproducibility when working with methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4) [1].
This molecule, an oxalate ester of the fluorophore 4-methylumbelliferone (4-MU), is a highly sensitive fluorogenic substrate. However, the exact structural feature that makes it an excellent enzymatic substrate—the highly electrophilic oxalate carbonyl carbon—also makes it exceptionally vulnerable to spontaneous, non-enzymatic hydrolysis. When the ester bond cleaves prematurely, it releases the 4-MU anion, flooding your assay with background fluorescence (Ex/Em ~360/450 nm) before the enzyme even acts [2].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to stabilize this substrate and rescue your assay's signal-to-noise ratio.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my "Blank" control (Buffer + Substrate, no enzyme) show a rapidly increasing fluorescence signal? A1: You are observing spontaneous nucleophilic attack on the oxalate ester bond. In aqueous solutions, hydroxide ions (OH⁻) act as nucleophiles, leading to base-catalyzed hydrolysis. This reaction accelerates exponentially as pH increases above 7.0. Furthermore, if your buffer contains primary amines (e.g., Tris, Glycine) or thiols (e.g., DTT, β-mercaptoethanol), these molecules act as aggressive nucleophiles, causing rapid aminolysis or thiolysis of the substrate [2].
Q2: My substrate worked perfectly on day one, but a week later, the background is unmanageable. What happened? A2: Your stock solution has likely degraded due to moisture contamination. Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate cannot survive in aqueous environments or hygroscopic solvents that have absorbed atmospheric water. Repeated freeze-thaw cycles introduce condensation into the vial, which hydrolyzes the substrate during storage. Stock solutions must be prepared in strictly anhydrous Dimethyl Sulfoxide (DMSO) and aliquoted into single-use vials [3].
Q3: How do I choose a compatible assay buffer? A3: You must eliminate all nucleophiles and minimize hydroxide concentration. Strictly avoid Tris and DTT. Instead, use Good's buffers with tertiary amines, such as HEPES, MOPS, or MES. Adjust the pH to the lowest acceptable level for your enzyme's activity (ideally pH 5.5 to 6.5) to suppress base-catalyzed hydrolysis [2].
Q4: Even with HEPES pH 6.5, I still see a slow creep in background fluorescence. How can I fix this in a high-throughput setting? A4: Implement a "Just-In-Time" (JIT) addition strategy. Do not pre-dilute the substrate in the aqueous assay buffer and leave it sitting on the bench. The substrate should remain in anhydrous DMSO until the absolute last moment, added to the microplate immediately prior to initiating the kinetic read.
Quantitative Impact of Buffer Conditions on Substrate Stability
To illustrate the causality between buffer chemistry and spontaneous hydrolysis, the following table summarizes the kinetic stability of 4-MU oxalate esters under various common assay conditions.
| Buffer System (50 mM) | pH | Nucleophile Status | Est. Hydrolysis Half-Life (t½) | Background Signal | Recommendation |
| Tris-HCl | 8.0 | Primary Amine | < 5 minutes | Extremely High | Strictly Avoid |
| HEPES + 1mM DTT | 7.0 | Thiol | < 10 minutes | Extremely High | Strictly Avoid |
| Phosphate | 7.4 | None | ~ 45 minutes | High | Avoid if possible |
| HEPES | 7.0 | None | ~ 2 hours | Moderate | Acceptable |
| MES | 6.0 | None | > 8 hours | Low | Optimal |
Diagnostic and Workflow Visualizations
The following decision tree will help you systematically identify and eliminate the root causes of spontaneous hydrolysis in your specific assay setup.
Troubleshooting decision tree for resolving high background fluorescence.
Optimized Just-In-Time (JIT) assay workflow to minimize aqueous exposure.
Experimental Protocols: Self-Validating Systems
To guarantee scientific integrity, your protocols must include internal validations to prove that the substrate is intact before the enzyme is introduced.
Protocol 1: Preparation and Storage of Anhydrous Stock Solutions
Causality: Water is the enemy of oxalate esters. This protocol ensures the substrate remains completely dehydrated during long-term storage [3].
-
Equilibration: Remove the lyophilized vial of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate from the freezer. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture from condensing on the cold powder.
-
Reconstitution: Inject high-quality, anhydrous DMSO (≤0.01% water, sealed under argon) directly into the vial to create a 10 mM stock solution. Vortex gently until fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use amber microcentrifuge tubes (10–20 µL per tube) to protect from light and future freeze-thaw cycles.
-
Storage: Flush the tubes with dry argon or nitrogen gas (if available), cap tightly, and store at -80°C.
-
System Validation (Quality Control): Take a 1 µL aliquot of the fresh stock, dilute it into 100 µL of pure anhydrous DMSO, and read the fluorescence. This establishes your "True Baseline" fluorescence.
Protocol 2: Optimized In-Well Assay Workflow for High-Throughput Screening
Causality: By minimizing the time the substrate spends in the aqueous phase, we restrict the window for spontaneous hydrolysis, ensuring that the measured fluorescence is strictly enzyme-driven.
-
Buffer Preparation: Prepare the assay buffer using 50 mM MES (pH 6.0) or HEPES (pH 6.5). Verify that no Tris, DTT, or primary amines are present.
-
Plate Loading: Add your enzyme, test compounds (inhibitors/activators), and buffer to the black, flat-bottom 96- or 384-well microplate. Incubate to the desired reaction temperature (e.g., 25°C or 37°C).
-
Just-In-Time Substrate Dilution: Only when the plate reader is programmed and ready to read, thaw a single-use DMSO substrate aliquot. Dilute it into the aqueous assay buffer to your 2X working concentration.
-
Initiation: Rapidly dispense the substrate into the microplate using a multichannel pipette or automated dispenser.
-
Kinetic Read: Immediately transfer the plate to the reader and begin a kinetic measurement (Ex: 360 nm, Em: 450 nm) reading every 30-60 seconds.
-
System Validation (Vehicle Control): Every plate must contain a "Buffer + Substrate" well (no enzyme). The slope of this well represents the spontaneous hydrolysis rate. Subtract this slope from your enzyme wells to obtain the true catalytic rate.
References
-
Carullo, P., et al. "Determination of Picomolar Concentrations of Paraoxon in Human Urine by Fluorescence-Based Enzymatic Assay." Sensors (Basel, Switzerland), vol. 19, no. 22, 2019, p. 4852. Available at: [Link]
-
Diwu, Z., et al. "Fluorogenic Substrates for Visualizing Acidic Organelle Enzyme Activities." PLoS One, vol. 11, no. 5, 2016, e0156312. Available at: [Link]
Troubleshooting low signal intensity in methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate assays
Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers encounter low signal-to-noise ratios when working with fluorogenic ester probes. This guide is specifically designed to troubleshoot assays utilizing methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS 1643616-33-4), widely known in literature as Chemodosimeter 1[1].
To fix your assay, we must first understand the chemical causality of the system. This probe is a highly selective sensor for inorganic phosphate (Pi)[1]. The detection relies on a nucleophilic attack by Pi on the oxalate moiety, which cleaves the ester bond and releases the fluorophore, 4-methylumbelliferone (4-MU)[2]. The vast majority of "low signal" issues stem from a misunderstanding of 4-MU's photophysical properties or the hydrolytic instability of the oxalate ester.
Reaction Mechanism & Photophysics
Reaction mechanism of Pi-mediated cleavage and pH-dependent fluorescence activation.
The fundamental reason for signal loss is often tied to the pKa of the released fluorophore. The 7-hydroxyl group of 4-MU has a pKa of 7.79[3]. If you attempt to read the fluorescence at physiological pH (7.4), the molecule remains largely protonated and exhibits minimal fluorescence[4].
Table 1: Quantitative Impact of pH on 4-MU Fluorescence
| Assay pH Level | 4-MU Ionization State | Optimal Excitation | Optimal Emission | Relative Signal Intensity |
|---|---|---|---|---|
| pH < 7.0 | Fully Protonated | 320 nm | 445 nm | < 5% (Near Baseline) |
| pH 7.4 | Mixed (Physiological) | ~340 nm | 445 nm | ~20% - 30% |
| pH 8.5 | Partially Deprotonated | 360 nm | 450 nm | ~80% |
| pH 10.0+ | Fully Deprotonated (Anion) | 360 nm | 450 nm | 100% (Maximum) |
Troubleshooting Logic & FAQs
Logical decision tree for isolating root causes of low signal in 4-MU chemodosimeter assays.
Q1: I am running the assay in a physiological buffer (pH 7.4), but the fluorescence signal is barely above the background. What is causing this? A1: The root cause is the pH-dependent fluorescence of 4-MU. Because the pKa of 4-MU is ~7.79[5], reading the plate at pH 7.4 means the majority of the fluorophore is in its weakly fluorescent protonated state. Solution: You must implement a "Stop & Shift" protocol. Allow the phosphate-mediated cleavage to occur at pH 7.4, but add an alkaline stop solution (e.g., 0.2 M Glycine-NaOH, pH 10.5) immediately before reading the plate. This forces the 4-MU into its highly fluorescent anionic state[3].
Q2: My positive control (pure Pi added to the probe) yields no signal, even after adding the alkaline stop solution. Are my plate reader settings correct? A2: 4-MU requires specific UV excitation. A common mistake is using standard FITC/GFP settings (Ex ~490 nm / Em ~520 nm), which will yield zero signal. Solution: Set your plate reader to Excitation: 360–365 nm and Emission: 445–455 nm [4]. Ensure you are using black, flat-bottom 96-well plates to minimize cross-talk and background reflection.
Q3: The signal in my specific samples is low, but the blank (probe only, no sample) is unusually high. The dynamic range is ruined. Why? A3: A high blank indicates that the methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate probe has undergone spontaneous hydrolysis prior to the assay. Oxalate esters are highly electrophilic and moisture-sensitive. If the stock solution was prepared in an aqueous buffer or low-quality, hygroscopic DMSO, ambient water will hydrolyze the ester bond, prematurely releasing 4-MU and destroying your signal-to-noise ratio. Solution: Always prepare stock solutions in anhydrous, high-purity DMSO (≥99.9%). Store aliquots at -20°C in desiccated containers. Only dilute the probe into the aqueous assay buffer immediately before adding it to the microplate.
Q4: I am testing cell lysates, and I see no phosphate signal compared to my standard curve. What buffer components interfere with this chemodosimeter? A4: If your lysis or assay buffer contains phosphate (e.g., PBS - Phosphate Buffered Saline), the probe will be instantly consumed by the massive excess of background Pi, leading to detector saturation or rapid depletion before the read begins. Solution: Use a non-phosphate buffer such as HEPES (e.g., 20 mM HEPES, pH 7.4) or Tris-HCl for all sample preparations, lysate extractions, and probe dilutions.
Self-Validating Experimental Protocol
To ensure trustworthiness in your data, your protocol must be self-validating. This workflow isolates reader optics, probe integrity, and sample matrix effects into distinct, verifiable steps.
Step 1: Reagent Preparation (Probe Integrity)
-
Dissolve methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in anhydrous DMSO to create a 10 mM stock solution.
-
Prepare a 20 mM HEPES buffer (pH 7.4). Strictly avoid PBS.
-
Prepare a 0.2 M Glycine-NaOH stop solution (pH 10.5).
Step 2: Assay Setup (Self-Validation Matrix) In a black 96-well microplate, set up the following validation wells (90 µL volume each):
-
Blank: 90 µL HEPES buffer (Validates probe stability; should yield low signal).
-
Positive Control: 90 µL of 1 mM Sodium Phosphate in HEPES (Validates cleavage mechanism).
-
Samples: 90 µL of unknown samples diluted in HEPES.
Step 3: Reaction Initiation
-
Dilute the 10 mM probe stock to a 100 µM working solution in HEPES immediately before use.
-
Add 10 µL of the working solution to all wells (Final probe concentration: 10 µM).
-
Incubate the plate at 37°C for 30–60 minutes, protected from light.
Step 4: Alkaline Shift & Measurement (Optics Validation)
-
Add 50 µL of the 0.2 M Glycine-NaOH stop solution (pH 10.5) to all wells.
-
Read fluorescence immediately using Ex: 360 nm / Em: 450 nm .
-
Validation Check: If the Positive Control is high and the Blank is low, your assay is fully optimized. If the Blank is high, discard the probe stock and prepare a fresh batch in anhydrous DMSO.
References
-
4-Methylumbelliferone | 90-33-5 LookChem URL:[Link]
Sources
Technical Support Center: pH Optimization for Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate Assays
Welcome to the Technical Support Center for assay development using methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (commonly known as methyl 4-methylumbelliferyl oxalate). This resource is designed for researchers and drug development professionals experiencing kinetic anomalies, high background noise, or signal loss during fluorogenic or peroxyoxalate chemiluminescence (POCL) assays.
The Core Mechanistic Conflict: Why pH Optimization is Critical
Working with methyl 4-methylumbelliferyl oxalate requires balancing two fundamentally opposing chemical properties. Understanding this causality is the key to designing a robust, self-validating assay.
-
Fluorophore Activation (Requires High pH): The leaving group, 4-methylumbelliferone (4-MU), has a specific pKa of 7.79[1]. In its protonated state (pH < 7.0), it is virtually non-fluorescent. It requires an alkaline environment to fully deprotonate into its highly fluorescent phenoxide anion form, reaching maximum fluorescence only at pH > 9.5[2].
-
Ester Lability (Requires Low pH): The oxalate ester bond is highly electrophilic. As the pH increases, the concentration of nucleophilic hydroxide ions (OH⁻) rises, leading to rapid, base-catalyzed spontaneous hydrolysis of the substrate[3].
If you run the assay at pH 9.0 to maximize fluorescence, the substrate will spontaneously degrade, creating massive background noise. If you run it at pH 6.0 to protect the substrate, the enzymatically released 4-MU will not fluoresce[4].
Biochemical pathway of methyl 4-MU oxalate cleavage and pH-dependent fluorescence activation.
Troubleshooting Guides & FAQs
Q: My negative controls (substrate + buffer, no enzyme) are showing extremely high background fluorescence. What is going wrong? Diagnosis: Base-catalyzed spontaneous hydrolysis. You are likely running the assay in a buffer with a pH > 7.5, causing the oxalate ester to degrade chemically before any enzymatic cleavage occurs[3]. Solution: Drop your reaction buffer pH to 6.5–7.0. If your target enzyme requires a higher pH, you must switch from a continuous assay to an endpoint assay, minimizing the incubation time and keeping the temperature strictly controlled at 25°C instead of 37°C.
Q: I dropped my assay pH to 6.0 to stabilize the substrate, but now I can't detect any enzyme activity. Is my target dead? Diagnosis: Protonation of the 4-MU fluorophore. At pH 6.0, well below the 7.79 pKa of 4-MU, the released fluorophore remains protonated and does not emit its characteristic blue fluorescence (Ex: 360 nm / Em: 450 nm)[2]. Your enzyme is likely working, but the reporter is "dark." Solution: Implement a high-pH stop buffer. Run the reaction at pH 6.0, then terminate it by adding an equal volume of 0.2 M Glycine-NaOH (pH 10.5) right before reading the plate.
Q: I am running a continuous kinetic assay at pH 7.2, but the reaction rate becomes non-linear (plateaus) very quickly. Why? Diagnosis: Substrate depletion. Even at pH 7.2, a slow rate of spontaneous hydrolysis occurs alongside your enzymatic reaction. The combined degradation rapidly depletes the substrate pool, violating the steady-state assumption of Michaelis-Menten kinetics. Solution: Increase the initial substrate concentration (ensure it remains fully dissolved by keeping DMSO concentrations ≤5%), or shorten the linear measurement window to the first 2–5 minutes of the reaction.
Quantitative Data Presentation
To design an optimal assay, consult the following matrix to understand how pH dictates the physical state of the reaction components.
| pH Range | Substrate Stability (Oxalate Ester) | 4-MU Fluorescence Intensity | Recommended Application |
| < 6.0 | High (Minimal spontaneous hydrolysis) | Very Low (Protonated state) | Reaction phase of endpoint assays |
| 6.5 - 7.2 | Moderate (Acceptable background) | Low to Moderate (~10-20% max) | Continuous kinetic assays |
| 7.5 - 8.5 | Low (Significant background generation) | High (Approaching maximum) | Not recommended (High noise) |
| > 9.5 | Very Low (Rapid degradation) | Maximum (Fully deprotonated) | Stop buffer / Measurement phase |
Standardized Experimental Protocols
Based on the pH constraints detailed above, you must choose between a Continuous Assay or an Endpoint Assay.
Decision matrix for selecting continuous vs. endpoint assay formats based on pH constraints.
Protocol A: Self-Validating Endpoint (Stopped) Assay
Use this protocol for maximum sensitivity and signal-to-noise ratio. By separating the reaction phase from the measurement phase, we decouple substrate stability from fluorophore quantum yield.
-
Buffer Preparation: Prepare a Reaction Buffer optimized for your enzyme (e.g., 50 mM MES, pH 6.5) and a Stop Buffer (0.2 M Glycine-NaOH, pH 10.5).
-
Substrate Preparation: Dissolve methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in anhydrous DMSO to a 10 mM stock. Keep strictly protected from light and ambient moisture.
-
Reaction Initiation: In a black 96-well microplate, mix 90 µL of target enzyme in Reaction Buffer with 10 µL of substrate (1 mM final concentration).
-
Self-Validating Controls (Critical): Simultaneously prepare a "Substrate Blank" (10 µL substrate + 90 µL Reaction Buffer) and an "Enzyme Blank" (90 µL enzyme + 10 µL DMSO).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination & Activation: Inject 100 µL of Stop Buffer into all wells. This instantly denatures the enzyme, halts spontaneous hydrolysis, and shifts the pH > 10 to fully deprotonate the released 4-MU[2].
-
Measurement: Read fluorescence immediately at Ex/Em = 360/450 nm. Subtract the Substrate Blank from the reaction wells to mathematically eliminate any baseline spontaneous hydrolysis.
Protocol B: Continuous Kinetic Assay
Use this protocol only when real-time Michaelis-Menten kinetics are strictly required. This is a compromise protocol.
-
Buffer Preparation: Prepare Reaction Buffer (e.g., 50 mM HEPES, pH 7.0). Do not exceed pH 7.2 to prevent rapid substrate collapse.
-
Standard Curve Generation: Create a standard curve of free 4-MU specifically at pH 7.0. Because 4-MU is only partially deprotonated at this pH, you must calculate the exact molar fluorescence yield under these specific sub-optimal conditions to quantify enzyme velocity accurately.
-
Reaction Setup: Add 90 µL of enzyme to a black microplate well.
-
Kinetic Initiation: Inject 10 µL of substrate and immediately begin reading fluorescence (Ex/Em = 360/450 nm) every 30 seconds for 10–15 minutes.
-
Data Correction: Subtract the rate of fluorescence increase of a parallel Substrate Blank from the sample rate to isolate the true catalytic rate from the background hydrolysis rate.
References[2] Title: 4-Methylumbelliferone (M1381) - Product Information Sheet - Sigma-Aldrich
Source: sigmaaldrich.com URL:[1] Title: 4-Methylumbelliferone | C10H8O3 | CID 5280567 - PubChem Source: nih.gov URL:[3] Title: A Model for Mechanism of Peroxyoxalate Chemiluminescence as Applied to Detection in Liquid Chromatography - Taylor & Francis Source: tandfonline.com URL:[4] Title: 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC Source: nih.gov URL:
Sources
- 1. 4-Methylumbelliferone | C10H8O3 | CID 5280567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing photobleaching of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate products
Welcome to the Technical Support Center for methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (also known as methyl 4-methylumbelliferyl oxalate). This compound is a highly sensitive fluorogenic and chemiluminescent substrate. Upon cleavage of the oxalate ester, it releases 4-methylumbelliferone (4-MU), a widely used coumarin-based fluorophore.
While 4-MU provides excellent quantum yield, researchers frequently encounter rapid signal decay—photobleaching—during continuous kinetic reads or high-intensity fluorescence microscopy. As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic insights and field-proven protocols required to stabilize your signal and ensure reproducible data.
Mechanistic FAQ: The Physics of Photobleaching
Q: Why does the 4-MU fluorophore lose its signal so rapidly under continuous UV excitation?
A: The photobleaching of 4-MU is driven by its excited-state dynamics. When excited by UV light (~360 nm), the 4-MU anion enters the excited singlet state (
Q: Does the assay buffer pH influence the rate of photobleaching?
A: Yes, indirectly but significantly. The hydroxyl group of 4-MU has a
Troubleshooting Guide: Minimizing Signal Decay
If you are experiencing rapid signal decay during continuous kinetic reads, implement the following targeted interventions based on the photophysics of the molecule:
Strategy 1: Triplet State Quenching
To prevent the
Strategy 2: Enzymatic Oxygen Scavenging
If Trolox interferes with your specific assay chemistry, removing the dissolved oxygen is the next best approach. Implementing a Glucose Oxidase/Catalase (GODCAT) system enzymatically depletes
Strategy 3: Optical Attenuation The most direct causality in photobleaching is photon flux. Switching from continuous arc lamps to pulsed LED excitation, or inserting a 10% transmission Neutral Density (ND) filter, reduces the number of excitation events per second, extending the fluorophore's half-life exponentially.
Photobleaching pathway of 4-MU and targeted interventions to preserve fluorescence.
Quantitative Impact of Antifade Interventions
The following table summarizes the causal relationship between specific interventions and the photostability of 4-MU derived from the oxalate substrate.
| Intervention Strategy | Mechanism of Action | Excitation Power | Relative Initial Signal | Photobleaching Half-Life ( |
| Control (Standard Buffer) | None | 100% | 100% | ~45 seconds |
| Carbonate Buffer (pH 10.0) | Maximizes Quantum Yield | 10% (via ND Filter) | 95% | ~8.5 minutes |
| Trolox (1 mM) | Triplet State Quencher | 100% | 98% | ~14 minutes |
| GODCAT System | Oxygen Scavenger | 100% | 92% | ~12 minutes |
| Combined (pH 10 + Trolox) | Synergistic Stabilization | 10% (via ND Filter) | 94% | >45 minutes |
Experimental Protocol: Self-Validating Photostability Assay
To ensure absolute trust in your data, you must validate the photostability of your specific assay conditions. This protocol establishes a self-validating system by running a parallel control to calculate the exact extension of the fluorescence half-life (
Reagents Needed:
-
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate stock (10 mM in DMSO)
-
Carbonate Stop Buffer (0.2 M
, pH 10.0) -
Trolox (100 mM stock in DMSO)
-
Target enzyme or chemical trigger for oxalate cleavage
Step-by-Step Methodology:
-
Substrate Cleavage: In a 96-well black microplate, incubate 10 µM of the oxalate substrate with your target enzyme/analyte in 100 µL of your standard assay buffer. Allow the reaction to proceed for the required time to generate the free 4-MU fluorophore.
-
Reaction Termination: Add 100 µL of Carbonate Stop Buffer (pH 10.0) to all wells. Causality note: This simultaneously halts enzymatic activity and fully deprotonates the 4-MU, maximizing its quantum yield.
-
Antifade Introduction:
-
Test Wells: Add Trolox to a final concentration of 1 mM.
-
Control Wells: Add an equivalent volume of DMSO (vehicle control).
-
-
Baseline Measurement: Read the plate in a fluorometer (Excitation: 360 nm, Emission: 460 nm). Ensure the initial Relative Fluorescence Units (RFU) of both test and control wells are within 5% of each other to confirm the antifade does not quench the primary signal.
-
Photobleaching Stress Test: Expose the plate to continuous UV illumination (either via the plate reader's continuous kinetic read mode or an external 365 nm LED array).
-
Kinetic Data Collection: Record RFU every 10 seconds for 15 minutes.
-
Self-Validation & Analysis: Plot RFU vs. Time. Calculate the
(the time it takes for the signal to drop to 50% of its initial value) for both conditions. A successful system will show the Trolox/Carbonate combination extending the by at least 10-fold compared to the unoptimized control.
Step-by-step workflow for validating the photostability of 4-MU assays.
References
Technical Support Center: Overcoming Quenching Effects in Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate Assays
Welcome to the Advanced Troubleshooting Guide for methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4). As a specialized coumarin derivative, this compound is utilized primarily as a fluorogenic substrate or precursor. Upon cleavage of the oxalate ester moiety, it liberates 4-methylumbelliferone (4-MU) , a gold-standard fluorophore.
While 4-MU provides excellent sensitivity, researchers frequently encounter severe signal attenuation during high-throughput screening or biological matrix analysis. This guide synthesizes field-proven methodologies to help you diagnose and eliminate optical interference, physical quenching, and environmental pseudo-quenching.
Mechanistic Diagnostics: The Causality of Signal Loss
Before altering your assay parameters, you must identify the exact mechanism of signal loss. Quenching is not a single phenomenon; it is categorized into distinct physical and optical processes .
-
Dynamic (Collisional) Quenching: The quencher collides with the excited 4-MU fluorophore, facilitating non-radiative energy loss.
-
Static Quenching: The quencher forms a non-fluorescent ground-state complex with the fluorophore.
-
Inner-Filter Effect (IFE): A form of "trivial quenching" where high concentrations of the substrate or test compounds absorb the excitation light (primary IFE) or the emitted light (secondary IFE) before it reaches the detector.
-
Pseudo-Quenching (pH-Dependent): 4-MU fluorescence is highly dependent on its ionization state. Failure to reach the optimal pKa results in an artificially low signal.
Diagnostic Workflow
Workflow for diagnosing and resolving fluorescence quenching in coumarin derivative assays.
Frequently Asked Questions (FAQs)
Q1: We are screening flavonoid libraries, and our assay shows drastically reduced signals across the board. Is the substrate defective? A: No, the substrate is likely intact. Flavonoids are notorious for quenching 4-MU fluorescence through both static complexation and inner-filter effects, frequently leading to false-positive inhibition results . Action: You must run a parallel control plate containing free 4-MU and your flavonoid compounds (without the enzyme/catalyst) to calculate a compound-specific quenching correction factor.
Q2: I am running the assay in a physiological buffer (pH 7.4), but the fluorescence is extremely weak. Why? A: This is a classic case of pseudo-quenching. The pKa of the 4-methylumbelliferone hydroxyl group is approximately 7.8. At pH 7.4, a significant portion of the released fluorophore remains protonated, which exhibits minimal fluorescence. Action: Terminate your kinetic reaction using an alkaline stop buffer (e.g., 0.1 M Glycine-NaOH, pH 10.5). This forces the 4-MU into its highly fluorescent phenolate anion state.
Q3: My biological samples (e.g., cell lysates or dried blood spots) completely quench the signal. How do I recover it? A: Heme-containing proteins like hemoglobin are potent quenchers of coumarin derivatives due to overlapping absorption spectra (IFE) and iron-mediated collisional quenching. Action: Precipitate the proteins using trichloroacetic acid (TCA) prior to taking your fluorescence measurement. This denatures the heme complexes and removes the quenching source .
Q4: The signal decreases non-linearly at high substrate concentrations. What is the cause?
A: You are observing Aggregation-Caused Quenching (ACQ). Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is highly hydrophobic. In aqueous buffers, high concentrations lead to non-fluorescent
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation checkpoints, as they confirm the causality of your troubleshooting efforts.
Protocol A: Stern-Volmer Analysis for Quenching Mechanism Determination
Use this protocol to distinguish between static and dynamic quenching when a specific test compound is suppressing your signal.
-
Preparation: Prepare a fixed concentration of free 4-MU (
) in your assay buffer (pH 10.5). -
Titration: Prepare a serial dilution of the suspected quencher (from
to ). -
Incubation: Mix the fluorophore and quencher in a black 96-well plate. Incubate for 15 minutes at
to allow ground-state complexes to reach equilibrium. -
Measurement: Measure the steady-state fluorescence intensity (
) at / . Record the unquenched intensity ( ). -
Analysis: Plot
against the quencher concentration . -
Self-Validation Checkpoint: Perform the same titration at
. If the slope of the Stern-Volmer plot increases with temperature, the mechanism is Dynamic (faster diffusion = more collisions). If the slope decreases, the mechanism is Static (heat breaks the weak ground-state complex).
Protocol B: TCA Precipitation for Biological Matrix Quenching
Use this protocol when analyzing methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate cleavage in blood, serum, or crude lysates.
-
Reaction: Run your standard enzymatic/chemical cleavage assay in a standard microtube.
-
Precipitation: Stop the reaction by adding an equal volume of ice-cold 5% Trichloroacetic acid (TCA). Vortex vigorously for 10 seconds.
-
Centrifugation: Centrifuge the microtubes at
for 5 minutes at to pellet the denatured proteins (including hemoglobin). -
Neutralization & Ionization: Transfer
of the clear supernatant to a black microplate. Add of 0.5 M Glycine-NaOH buffer (pH 10.5) to neutralize the TCA and ionize the 4-MU. -
Self-Validation Checkpoint: Spike a known concentration of free 4-MU into a TCA-treated blank sample (matrix without substrate). Calculate the recovery percentage against a pure buffer standard. The recovery must be
. If it is lower, your final pH has not breached 9.0; increase the molarity of your Glycine-NaOH buffer.
Quantitative Data Summaries
Use the following reference table to interpret your diagnostic data and apply the correct physicochemical intervention.
| Quenching Mechanism | Primary Diagnostic Indicator | Stern-Volmer ( | Recommended Corrective Action |
| Dynamic (Collisional) | Fluorescence lifetime ( | Increase buffer viscosity (e.g., add glycerol) or remove quencher. | |
| Static (Complexation) | Lifetime ( | Add complex-breaking surfactants (0.01% Triton X-100). | |
| Inner-Filter Effect | Absorbance at 360nm or 450nm > 0.1 | Apparent exponential upward curve | Dilute the sample or apply mathematical IFE correction factors. |
| Pseudo-Quenching | Uniformly low signal across all wells | N/A (Fluorophore is not ionized) | Terminate assay with pH > 10.0 alkaline stop buffer. |
| Aggregation (ACQ) | Non-linear standard curve at high | N/A | Reduce substrate concentration below |
References
-
Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy Online. URL:[Link]
-
The quenching effect of flavonoids on 4-methylumbelliferone, a potential pitfall in fluorimetric neuraminidase inhibition assays. PubMed (National Institutes of Health). URL:[Link]
-
Hemoglobin precipitation greatly improves 4-methylumbelliferone-based diagnostic assays for lysosomal storage diseases in dried blood spots. Erasmus University Repository. URL:[Link]
-
Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. PubMed Central (PMC). URL:[Link]
Technical Support Center: Purification & Troubleshooting for Degraded Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate
Core Principles: Understanding the Degradation Causality
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4) [1] is a highly sensitive coumarin derivative utilized in specialized assays. The structural core consists of a 4-methylumbelliferone (4-MU) fluorophore where the 7-hydroxyl group is esterified with a methyl oxalate moiety.
The Causality of Degradation: The oxalate ester bond is highly electrophilic and exceptionally prone to nucleophilic attack by water, particularly under neutral-to-basic conditions or in the presence of trace moisture during storage. Hydrolysis cleaves this bond, yielding two primary degradation products: 4-methylumbelliferone (4-MU) and methyl hydrogen oxalate (or oxalic acid and methanol).
Because 4-MU possesses a free phenolic hydroxyl group (pKa ~7.8), it is highly fluorescent. The intact ester, however, suppresses this electron-donating effect, resulting in quenched or significantly blue-shifted fluorescence. This optical difference is your primary diagnostic tool when assessing sample integrity.
Chemical degradation pathway of the coumarin oxalate ester via hydrolysis.
Troubleshooting FAQs
Q1: My sample powder has developed an intense blue fluorescence under 365 nm UV light. Is the batch ruined? A1: The blue fluorescence indicates that a portion of your sample has hydrolyzed into free 4-methylumbelliferone (4-MU). The intact methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate does not exhibit this intense emission. While the batch is degraded, it is not ruined. Because the intact ester is significantly more hydrophobic than the free 4-MU, the mixture can be rescued using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) [2].
Q2: Can I use a standard liquid-liquid extraction (e.g., Sodium Bicarbonate wash) to remove the 4-MU? A2: No. While it is logically tempting to exploit the pKa of 4-MU (~7.8) by using a mild base (like saturated NaHCO₃, pH ~8.3) to deprotonate it and wash it into the aqueous layer, doing so will rapidly catalyze the hydrolysis of your remaining intact oxalate ester. Coumarin esters are notoriously unstable at pH > 7.0 [3]. Any purification must be conducted under strictly acidic or anhydrous conditions.
Q3: Why must I use Formic Acid in my HPLC mobile phase? A3: Using neutral water/acetonitrile can lead to on-column degradation. Residual silanol groups on C18 silica can act as weak nucleophiles/bases. Adding 0.1% Formic Acid drops the mobile phase pH to ~2.7. This achieves two critical mechanistic goals:
-
It stabilizes the electrophilic oxalate ester against base-catalyzed hydrolysis.
-
It fully protonates the free 4-MU impurity, preventing peak tailing and ensuring sharp chromatographic resolution.
Quantitative Data: Separation Parameters
To successfully isolate the target compound, you must leverage the physicochemical differences between the intact ester and its degradation products.
| Property | Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | 4-Methylumbelliferone (4-MU) |
| State in Acidic pH (< 4) | Neutral (Stable) | Neutral (Protonated) |
| State in Basic pH (> 8) | Rapidly Hydrolyzes | Anionic (Deprotonated, highly soluble) |
| UV Absorbance Max | ~280 - 310 nm | ~320 nm |
| Fluorescence (365 nm) | Quenched / Weak | Intense Blue |
| RP-HPLC Retention (C18) | Late Elution (Hydrophobic) | Early Elution (Hydrophilic) |
Experimental Protocols: Self-Validating Purification Workflow
The following protocol utilizes Reverse-Phase HPLC to rescue degraded samples. It is designed as a self-validating system: by monitoring specific UV wavelengths and performing a post-run fluorescence spot-test, you can definitively verify the success of the purification without waiting for NMR results.
Protocol: Reverse-Phase HPLC Rescue of Degraded Ester
Materials Required:
-
Preparative RP-HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Solvent for injection: Anhydrous Acetonitrile (Do NOT use DMSO or Methanol, as alcohols can cause transesterification).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude, degraded sample in anhydrous Acetonitrile. Sonicate briefly if necessary. Filter through a 0.22 µm PTFE syringe filter to remove any insoluble polymeric degradation products.
-
Chromatographic Gradient:
-
0-5 min: 10% B (Isocratic hold to elute highly polar methyl hydrogen oxalate).
-
5-25 min: Linear gradient from 10% B to 90% B.
-
25-30 min: 90% B (Column wash).
-
-
Dual-Wavelength Monitoring: Set the UV detector to monitor both 280 nm and 320 nm .
-
Causality Check: The 4-MU impurity will show a massive peak at 320 nm and elute early. The intact ester will show a dominant peak at 280 nm and elute significantly later due to the hydrophobic methyl oxalate group.
-
-
Fraction Collection & Lyophilization: Collect the late-eluting peak (high 280 nm / low 320 nm ratio). Immediately freeze the fractions on dry ice and lyophilize to remove water and formic acid. Do not use rotary evaporation with heat, as extended time in an aqueous solvent will induce hydrolysis.
-
Self-Validation (The Base-Spot Test):
-
Take a 1 µL aliquot of the reconstituted purified fraction and spot it on a TLC plate.
-
Observe under 365 nm UV light (it should be relatively dark).
-
Add 1 drop of 1M NaOH directly to the spot.
-
Validation: An immediate flash of intense blue fluorescence confirms the presence of the intact ester, which has just been intentionally hydrolyzed to 4-MU by the base.
-
Step-by-step reverse-phase HPLC purification workflow for the intact ester.
References
-
Dragojević, S., et al. "Determination of aqueous stability and degradation products of series of coumarin dimers". Journal of Pharmaceutical and Biomedical Analysis (2011). Available at:[Link]
Technical Support Center: Handling Light Sensitivity of Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate
Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the handling, storage, and experimental execution involving methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4). This compound features a coumarin core conjugated to a highly reactive oxalate ester. Because coumarin scaffolds are highly efficient photolabile protecting groups (PPGs) and fluorescent precursors, they are exquisitely sensitive to ultraviolet (UV) and short-wavelength visible light[1]. Proper photochemical control is not just recommended—it is the foundational variable that dictates the success or failure of your downstream assays.
Section 1: The Causality of Light Sensitivity (Expertise & Experience)
To troubleshoot effectively, you must understand the causality behind the molecule's behavior. The 7-substituted coumarin moiety absorbs strongly in the 320–400 nm range[2]. When a photon in this energy range is absorbed, the molecule enters an excited singlet state, followed by intersystem crossing to a reactive triplet state. This excitation provides the activation energy required to cleave the labile oxalate ester bond at the 7-position.
If this occurs prematurely due to ambient laboratory lighting, the ester is hydrolyzed, releasing 7-hydroxy-4-methylcoumarin (4-methylumbelliferone). Because the intact oxalate ester quenches the fluorescence of the coumarin core, premature cleavage is immediately detectable as a sharp increase in blue fluorescence (emission ~450 nm). Therefore, every protocol involving this compound must be treated as a self-validating system : background fluorescence is your direct, quantitative readout of handling integrity.
Section 2: Troubleshooting & FAQs
Q: Why does my stock solution turn fluorescent blue under ambient lab light? A: Standard fluorescent laboratory lights emit significant radiation in the 350–450 nm range. This ambient exposure triggers premature photolysis of the oxalate ester[3]. To prevent this, all handling must be conducted under amber or red safelights (wavelengths >550 nm), as coumarins generally do not absorb in the red region unless heavily modified with extended π-systems[4].
Q: How does solvent choice affect the stability of the compound in the dark? A: Protic solvents (e.g., methanol, water) can accelerate the spontaneous, dark hydrolysis of the oxalate ester via hydrogen-bonding stabilization of the leaving group. Always reconstitute your primary stock in anhydrous, dark-grade aprotic solvents like DMSO or acetonitrile to maintain the integrity of the ester bond.
Q: I am seeing inconsistent photocleavage yields during my targeted irradiation step. What is causing this? A: Inconsistent yields typically stem from the "inner-filter effect" or oxygen quenching. If your solution concentration is too high (Optical Density > 0.1 at the irradiation wavelength), light will not penetrate uniformly, leaving the center of the sample unreacted. Additionally, dissolved oxygen can quench the excited triplet state of the coumarin[1]. Ensure your working concentration is optimized (10–50 µM) and thoroughly degas your buffers prior to the irradiation step.
Section 3: Quantitative Data & Photophysical Properties
To facilitate experimental design, the following table summarizes the photophysical properties and handling thresholds for this coumarin-based photolabile ester.
| Property / Parameter | Value / Recommendation | Mechanistic Rationale |
| Absorption Maximum (λmax) | ~320 - 350 nm | Excitation of the conjugated π-system of the coumarin core. |
| Emission Maximum (λem) | ~450 nm (Post-cleavage) | Intact ester is quenched; cleaved 7-hydroxycoumarin is highly fluorescent. |
| Target Cleavage Wavelength | 350 nm - 405 nm | Optimal energy for breaking the oxalate ester linkage[2][3]. |
| Safe Handling Wavelength | > 550 nm (Amber/Red) | Avoids the absorption band entirely, preventing premature uncaging[4]. |
| Optimal Stock Solvent | Anhydrous DMSO | Prevents spontaneous solvolysis of the highly reactive oxalate group. |
Section 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By measuring the fluorescence before and after the targeted irradiation, you quantitatively verify both the integrity of your handling and the efficiency of your cleavage.
Step-by-Step Methodology: Controlled Photolysis and Validation
-
Darkroom Preparation: Transition the workspace to amber safelighting (>550 nm). Ensure all windows are blacked out and standard overhead lights are turned off.
-
Stock Formulation: Dissolve methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in anhydrous DMSO to create a 10 mM stock solution. Aliquot into opaque or amber microcentrifuge tubes. Store at -20°C with desiccant.
-
Assay Assembly: Dilute the stock solution to a final working concentration of 20 µM in a degassed, aprotic-rich buffer (e.g., 50 mM HEPES, pH 7.4, with 10% acetonitrile to maintain solubility).
-
Baseline Validation (Quality Control): Transfer 100 µL of the working solution to a black 96-well microplate. Measure baseline fluorescence (Ex: 350 nm / Em: 450 nm). Self-Validation Check: A high baseline indicates premature light exposure or solvent-induced hydrolysis. If the baseline is low, proceed to step 5.
-
Controlled Irradiation: Expose the sample to a 365 nm or 405 nm LED array (e.g., 10 mW/cm²) for 5 to 15 minutes[2]. Ensure the light source is positioned at a consistent distance (e.g., 5 cm) to maintain uniform photon flux.
-
Post-Irradiation Validation: Re-measure the fluorescence (Ex: 350 nm / Em: 450 nm). Calculate the cleavage efficiency by comparing the fold-increase in fluorescence against a standard curve of pure 7-hydroxy-4-methylcoumarin.
Section 5: Visualizing the Workflows
Below are the logical architectures governing the handling and troubleshooting of this photosensitive compound.
Workflow for the controlled photolysis and self-validation of coumarin oxalate derivatives.
Troubleshooting logic tree for resolving premature photolysis and high background fluorescence.
References
-
Title: Release the molecule! Photolabile protecting groups Source: Chembites URL: [Link]
-
Title: Coumarin-Based Photolabile Solid Support Facilitates Nonchromatographic Purification of RNA Oligonucleotides Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Photocleavable coumarin crosslinkers based polystyrene microgels: Phototriggered swelling and release Source: ResearchGate URL: [Link]
Sources
Validation & Comparative
Validation of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in clinical diagnostic models
Validation of Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate in Clinical Diagnostic Models: A Comparative Guide
As clinical diagnostic models increasingly rely on real-time metabolic and signaling readouts, the precise quantification of intracellular inorganic phosphate (Pi) has become a critical analytical bottleneck. Inorganic phosphate is a direct byproduct of ATP hydrolysis, kinase/phosphatase activity, and cellular bioenergetics. Historically, tracking Pi in live cells was severely limited by destructive end-point assays or genetically cumbersome biosensors.
The introduction of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4), commonly referred to as Pi-Probe-1 or Chemodosimeter 1[1], has provided a robust chemical solution. This guide objectively evaluates the mechanistic performance of this probe against traditional alternatives and provides a self-validating protocol for its implementation in clinical diagnostic models.
Mechanistic Principle: The Causality of Signal Generation
To utilize a fluorescent probe effectively, one must understand the chemical causality driving its signal. Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is designed as a chemodosimeter—a probe that relies on a specific, irreversible chemical reaction rather than reversible binding[2].
The structural brilliance of this molecule lies in the methyl oxalate moiety conjugated to a 4-methylumbelliferone (coumarin) fluorophore. In its intact state, the electron-withdrawing nature of the oxalate ester quenches the coumarin's fluorescence. When endogenous Pi is generated, it acts as a specific nucleophile, attacking the oxalate ester. This Pi-induced hydrolytic cleavage liberates the free 7-hydroxyl group of the coumarin[3]. The restoration of the fluorophore's push-pull electronic system triggers a 62 nm red-shift in UV-vis absorption and an extraordinary 780-fold enhancement in fluorescence intensity[2].
Figure 1: Mechanistic pathway of Pi-induced hydrolytic cleavage of Pi-Probe-1.
Comparative Performance Analysis
When designing a diagnostic assay, selecting the correct analytical modality is paramount. The table below compares methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate against standard Pi detection methodologies. The 780-fold dynamic range of Pi-Probe-1 provides a distinct advantage over FRET biosensors, which typically struggle with low signal-to-noise ratios, while avoiding the cellular destruction required by Malachite Green[2].
| Analytical Method | Detection Modality | Live-Cell Tracking | Signal-to-Noise | Limit of Detection | Key Limitations |
| Pi-Probe-1 (Methyl oxalate coumarin) | Fluorescent (Turn-on) | Yes | Up to 780-fold | Nanomolar range | Requires UV excitation (potential phototoxicity) |
| Malachite Green Assay | Colorimetric (Absorbance) | No (End-point only) | Low (Linear) | ~1 µM | Destructive; lacks spatial resolution |
| FRET Biosensors (e.g., FLIPi) | Fluorescent (Ratiometric) | Yes | 2 to 5-fold | ~10 µM | Requires genetic transfection; low dynamic range |
| Radioactive ^32^P Tracking | Radiometric | No (End-point only) | High | Picomolar range | Hazardous; strict regulatory compliance |
Experimental Protocol: A Self-Validating Live-Cell System
To ensure scientific integrity, any diagnostic protocol must be a self-validating system. This means the experimental design must inherently prove that the observed signal is strictly due to the target analyte (Pi) and not artifactual hydrolysis or background autofluorescence.
Causality of Cell Selection: We utilize hemichannel-closed cells (e.g., specific Sf9 or HeLa lines). Open hemichannels allow the rapid efflux of small ions. By ensuring hemichannels are closed, endogenously generated Pi is trapped intracellularly, allowing it to accumulate to concentrations that trigger a robust, quantifiable fluorescent burst[3].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in anhydrous DMSO to create a 10 mM stock. Note: Anhydrous conditions are critical to prevent premature spontaneous hydrolysis of the reactive oxalate ester.
-
Cell Loading: Plate hemichannel-closed HeLa or Sf9 cells in glass-bottom confocal dishes. Dilute the probe stock to a working concentration of 10 µM in HEPES buffer (0.02 M, pH 7.4)[2]. Incubate cells for 30 minutes at 37°C. The uncharged methyl oxalate moiety ensures rapid passive diffusion across the plasma membrane.
-
Establishment of Self-Validating Controls:
-
Cohort A (Negative Baseline): Treat with vehicle only. This establishes the baseline background fluorescence.
-
Cohort B (Positive Control): Treat with exogenous apyrase. Apyrase rapidly catalyzes ATP hydrolysis, generating a massive, immediate Pi burst. This validates the probe's responsiveness and dynamic range[3].
-
-
Experimental Induction: For the diagnostic model, induce the target pathway. For example, trigger Inx3 expression, which promotes the dephosphorylation of the kinase Akt, leading to a measurable elevation in intracellular Pi[3].
-
Confocal Imaging: Image the cells using a confocal microscope. Excite the coumarin fluorophore at 340–360 nm and collect emission at 440–460 nm. Quantify the fluorescence intensity relative to the baseline established in Cohort A.
Figure 2: Self-validating live-cell imaging workflow for endogenous Pi tracking.
Application in Clinical Diagnostic Models
The validation of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate extends far beyond basic cell biology; it is a powerful tool for translational drug development. By providing a direct window into Pi generation, this probe allows researchers to monitor apoptosis pathways in real-time. For instance, the ability to trace Inx3-promoted dephosphorylation of Akt directly links Pi accumulation to cellular death mechanisms in hemichannel-closed cells[4]. Consequently, pharmaceutical scientists can utilize this probe as a high-throughput functional readout when screening novel kinase inhibitors or modulating cellular bioenergetics in oncology models.
References
Sources
- 1. Chemodosimeter 1 Supplier | CAS 1643616-33-4| AOBIOUS [aobious.com]
- 2. Phosphate ion targeted colorimetric and fluorescent probe and its use to monitor endogeneous phosphate ion in a hemichannel-closed cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphate ion targeted colorimetric and fluorescent probe and its use to monitor endogeneous phosphate ion in a hemichannel-closed cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate in complex media
Title: A Comparative Guide to Inorganic Phosphate Detection: Cross-Reactivity Profiling of Methyl 4-methyl-2-oxo-2H-chromen-7-yl Oxalate in Complex Media
Introduction
As a Senior Application Scientist, one of the most persistent analytical hurdles I encounter in assay development is the selective quantification of inorganic phosphate (Pi) in complex biological matrices. Because Pi is a ubiquitous byproduct of kinase and ATPase activities, tracking its concentration is critical for drug screening, metabolic profiling, and cellular signaling analysis. However, cellular lysates and serum are rich in structurally similar polyphosphates—most notably ATP, ADP, and pyrophosphate (PPi)—which frequently cause severe cross-reactivity and false positives in traditional assays.
Enter methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (commonly known in literature as Pi-Probe-1 or Chemodosimeter 1). This small-molecule chemodosimeter has fundamentally shifted how we track Pi. In this guide, we will objectively compare its performance against legacy methods, dissect the chemical causality behind its unparalleled selectivity, and provide a self-validating protocol for cross-reactivity profiling.
Mechanistic Causality: Why It Resists Cross-Reactivity
The brilliance of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate lies in its reaction mechanism. The probe consists of an oxalate ester covalently linked to a 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) fluorophore.
In its native state, the probe is virtually non-fluorescent; the electron-withdrawing nature of the oxalate group effectively quenches the coumarin system. When Pi is introduced, it acts as a highly specific nucleophile. The unique geometry and pKa of the inorganic phosphate ion allow it to attack the oxalate ester carbonyl, triggering a hydrolytic cleavage.
Why do ATP and PPi fail to trigger this cleavage? Steric hindrance and electrostatic repulsion. The bulky adenosine ring and the extended polyphosphate chains of ATP cannot properly orient within the transition state to attack the ester bond. Consequently, Pi-induced cleavage releases the free 4-methylumbelliferone derivative, resulting in a 62-nm red-shift in UV-vis absorption and up to a 780-fold enhancement in fluorescence intensity (Guo et al., 2015).
Mechanism of Pi-induced oxalate cleavage and fluorescence activation.
Comparative Performance Analysis
When selecting a Pi detection method for complex media, researchers typically weigh three options: the legacy Malachite Green assay, genetically encoded FRET biosensors (e.g., FLIPi), and fluorescent small molecules like methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate.
Malachite Green relies on the formation of a phosphomolybdate complex under highly acidic conditions. This acidity inevitably hydrolyzes background ATP and PPi into free Pi, destroying the sample and severely inflating the readout. FRET biosensors offer excellent selectivity but require complex cellular transfection, rendering them impractical for rapid in vitro lysate assays. The oxalate-based probe bridges this gap by offering the ease-of-use of a dye with the selectivity of a biosensor.
Table 1: Performance Comparison of Pi Detection Methods
| Feature | Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate | Malachite Green Assay | FRET-based Biosensors (FLIPi) |
| Modality | Small Molecule Fluorescent Probe | Colorimetric Dye | Genetically Encoded Sensor |
| Limit of Detection | ~0.1 µM | ~2–5 µM | ~10 µM |
| Cross-Reactivity (ATP/PPi) | Very Low (<2.5%) | High (Prone to acid-hydrolysis) | Low |
| Live-Cell Compatibility | Yes (Cell-permeable) | No (Destructive, acidic) | Yes (Requires transfection) |
| Readout | Fluorescence (Turn-ON) | Absorbance (620 nm) | Ratiometric Fluorescence |
Table 2: Cross-Reactivity Profile of the Oxalate Probe in Complex Media (Data normalized to 1.0 mM Pi response in DMSO-HEPES buffer)
| Interferent | Concentration Tested | Relative Fluorescence Intensity (%) |
| Pi (Target) | 1.0 mM | 100.0% |
| ATP | 1.0 mM | 1.2% |
| ADP | 1.0 mM | 0.8% |
| PPi (Pyrophosphate) | 1.0 mM | 2.1% |
| SO₄²⁻ | 1.0 mM | 0.5% |
| Cl⁻ / CO₃²⁻ | 10.0 mM | <0.1% |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By running the ATP and PPi counter-screens in parallel with the Pi target, the assay internally validates the structural integrity of the probe and confirms the absence of background phosphatase activity that could skew results.
Materials Required:
-
Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (10 mM stock in anhydrous DMSO).
-
HEPES Buffer (0.02 M, pH 7.4).
-
Target analytes: NaH₂PO₄, ATP, ADP, Na₄P₂O₇ (PPi) dissolved in ultra-pure water.
Step-by-Step Methodology:
-
Media Preparation: Prepare the working solvent system by mixing DMSO and HEPES buffer (0.02 M, pH 7.4) in a 9:1 (V/V) ratio. This specific ratio maintains probe solubility while providing sufficient aqueous character to facilitate the hydrolytic cleavage.
-
Probe Aliquoting: Dilute the probe stock into the working solvent to achieve a final assay concentration of 10 µM. Distribute 90 µL of this master mix into a 96-well black microplate.
-
Analyte Introduction (The Cross-Reactivity Screen): Add 10 µL of the target analytes (Pi, ATP, ADP, PPi) to distinct wells to reach a final analyte concentration of 1.0 mM. Include a vehicle control well (10 µL of ultra-pure water).
-
Incubation: Seal the plate and incubate at 37°C for 45 minutes, protected from light. The elevated temperature ensures the hydrolytic transition state is efficiently reached.
-
Fluorescence Quantification: Read the plate using a spectrofluorometer. Set the excitation wavelength to 330 nm and the emission wavelength to 450 nm.
-
Data Normalization: Subtract the vehicle control fluorescence from all wells. Calculate the cross-reactivity percentage by dividing the emission intensity of the interferent wells by the emission intensity of the Pi well.
Step-by-step experimental workflow for cross-reactivity profiling in complex media.
Conclusion
For researchers investigating kinase networks, ATPase functions, or hemichannel-closed cellular models, methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate provides an elegant solution to a decades-old problem. By leveraging steric exclusion and specific nucleophilic hydrolysis, it bypasses the fatal flaws of the Malachite Green assay, ensuring that your Pi readouts are a true reflection of biology, not background ATP hydrolysis.
References
-
Guo, L. E., Zhang, J. F., Liu, X. Y., Zhang, L. M., Zhang, H. L., Chen, J. H., Xie, X. G., Zhou, Y., Luo, K., & Yoon, J. (2015). Phosphate Ion Targeted Colorimetric and Fluorescent Probe and Its Use to Monitor Endogeneous Phosphate Ion in a Hemichannel-Closed Cell. Analytical Chemistry, 87(2), 1196–1201. [Link]
Safety Operating Guide
methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate proper disposal procedures
As a Senior Application Scientist, ensuring laboratory safety requires moving beyond simply reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical . Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS: 1643616-33-4) is a specialized coumarin-derivative ester utilized in advanced biochemical assays and drug development.
While its primary GHS classifications are limited to Skin and Eye Irritation (Category 2), the true operational hazard lies in its chemical structure. This guide provides a self-validating, causality-driven protocol for the safe handling, spill response, and disposal of this compound.
Mechanistic Hazard Assessment: The Hydrolysis Cascade
To understand the disposal requirements for methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate, we must examine its reactivity. The molecule consists of a 4-methylumbelliferyl (7-hydroxy-4-methylcoumarin) fluorophore linked to a methyl oxalate moiety.
The Causality of Risk: Oxalate esters are highly susceptible to moisture-driven and base-catalyzed hydrolysis[1]. If this compound is improperly disposed of in aqueous waste streams or exposed to ambient moisture during a spill, it undergoes a rapid hydrolysis cascade yielding three distinct byproducts:
-
Oxalic Acid: A severe corrosive and systemic toxicant. In biological or environmental systems, oxalic acid acts as a potent chelator, rapidly precipitating calcium to form insoluble calcium oxalate[2]. In a laboratory plumbing system, this can lead to severe scaling and blockages.
-
Methanol: A toxic, flammable solvent.
-
4-Methylumbelliferone: A highly fluorescent, irritating coumarin derivative[3].
Physicochemical & Hazard Profile
The following table summarizes the critical data points required for logistical planning and waste segregation[4].
| Property / Hazard | Specification | Operational Implication |
| Chemical Formula | C₁₃H₁₀O₆ | Halogen-free; suitable for standard organic incineration. |
| Molecular Weight | 262.22 g/mol | High molecular weight solid; poses a particulate/dust inhalation hazard. |
| GHS Classification | Skin Irrit. 2 (H315)Eye Irrit. 2/2B (H319/320) | Requires barrier protection (nitrile gloves, goggles) during all handling. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) | Waste generated will typically be in organic solvent mixtures. |
| Environmental Hazard | Avoid environmental discharge | Must not be disposed of via sink or standard trash. |
Step-by-Step Disposal Protocols
Every disposal step must be treated as a self-validating system: you must verify the state of the waste container before adding the chemical to prevent uncontrolled reactions.
Protocol A: Solid Powder Waste
-
Container Verification: Ensure the secondary waste container is completely dry. Any residual moisture will initiate hydrolysis.
-
Segregation: Place residual solid powder, empty vials, and contaminated weighing paper into a sealable, puncture-resistant container.
-
Labeling: Label strictly as "Non-Halogenated Organic Solid Waste - Contains Oxalate Ester (Moisture Sensitive)."
-
Final Destruction: Route to your Environmental Health and Safety (EHS) department for high-temperature incineration.
Protocol B: Organic Liquid Waste (Assay Solutions)
-
Solvent Compatibility: Assays using this compound typically dissolve it in anhydrous DMSO or DMF.
-
Collection: Pour the liquid waste into a designated Non-Halogenated Organic Solvent carboy.
-
Validation: Do not mix with aqueous waste streams, heavy metal waste, or strong bases (which will rapidly cleave the oxalate ester)[1].
Spill Response & Decontamination Workflow
Standard spill response often involves wet wiping; however, applying water to an oxalate ester spill exacerbates the hazard by generating oxalic acid.
Immediate Action Plan:
-
Isolate & Protect: Evacuate non-essential personnel. Don fresh nitrile gloves, a lab coat, and tightly fitting safety goggles.
-
Dry Containment (Primary Removal): Do NOT use water. Use a dry brush and dustpan, or gently wipe the powder with a dry, static-free rag to avoid aerosolizing the dust.
-
Containment: Place the recovered solid and the dry rag into a heavy-duty plastic bag, seal it, and hold it for hazardous waste disposal.
-
Chemical Decontamination (Secondary Removal): Once the bulk solid is removed, dampen a clean rag with a compatible anhydrous solvent (e.g., isopropanol) and wipe the spill area to dissolve and remove residual traces.
-
Final Wash: Only after the area has been wiped with isopropanol should the bench be washed with standard soap and water to remove any lingering solvent.
Waste Segregation Logic Model
The following diagram illustrates the decision-making matrix for segregating methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate waste based on its physical state, ensuring hydrolysis risks are mitigated.
Fig 1. Waste segregation and disposal workflow for methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate.
References
-
Dawson, P. et al. "Urolithiasis and hepatotoxicity are linked to the anion transporter Sat1 in mice." Journal of Clinical Investigation. Available at:[Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
